molecular formula C8H8ClNO3 B8227362 methyl 3-amino-5-chloro-4-hydroxybenzoate

methyl 3-amino-5-chloro-4-hydroxybenzoate

Cat. No.: B8227362
M. Wt: 201.61 g/mol
InChI Key: YYPWKTOGTIRBAL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS RN 40258-68-2) is a high-purity benzoate ester compound offered for research and development purposes. With a molecular formula of C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol, it serves as a versatile synthetic intermediate and key building block in organic synthesis . Its structure, which features amino, chloro, and hydroxy functional groups on a benzoate core, makes it a valuable precursor for constructing more complex molecules, particularly in pharmaceutical research and the development of fine chemicals . The simultaneous presence of these orthogonal functional groups allows researchers to conduct selective chemical transformations, enabling the exploration of novel chemical spaces. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a well-ventilated area, wearing suitable protective equipment . For optimal stability, it is recommended to store this chemical under an inert atmosphere and at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPWKTOGTIRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Amino-5-chloro-4-hydroxybenzoate (CAS 40258-68-2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of methyl 3-amino-5-chloro-4-hydroxybenzoate. This substituted aniline derivative is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel bioactive molecules.

Core Properties and Characteristics

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with amino, chloro, hydroxyl, and methyl ester functional groups. These groups confer specific reactivity and properties to the molecule, making it a useful intermediate in organic synthesis.

PropertyValueSource
CAS Number 40258-68-2[1][2]
Molecular Formula C₈H₈ClNO₃[1][3]
Molecular Weight 201.61 g/mol [4]
Physical Form Solid[1][4]
Boiling Point 347.7 ± 42.0 °C at 760 mmHg[4]
Purity Typically ≥97%[3]

Structural Identifiers:

  • InChI: 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3[1][4]

  • InChI Key: YYPWKTOGTIRBAL-UHFFFAOYSA-N[1][4]

  • SMILES: COC(=O)c1cc(N)c(O)c(Cl)c1[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling methyl 3-amino-5-chloro-4-hydroxybenzoate. The compound is classified as harmful and an irritant.

GHS Hazard Information: [1][4]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P330: Rinse mouth.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Storage: Store at room temperature, protected from light, and under a nitrogen atmosphere.[1][4]

Applications in Research and Development

Methyl 3-amino-5-chloro-4-hydroxybenzoate serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[5] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile starting material.

Pharmaceutical Research:

Agrochemical Synthesis:

Substituted benzoates are foundational in the synthesis of various agrochemicals. For instance, structurally related compounds like ethyl 3-chloro-2-methylbenzoate are precursors to potent insecticides such as chlorantraniliprole.[5] The synthetic pathway often involves a series of transformations including hydrolysis, nitration, reduction, and chlorination to build the final active ingredient.[5]

Synthetic and Experimental Protocols

While a specific, detailed synthesis protocol for methyl 3-amino-5-chloro-4-hydroxybenzoate is not widely published, general methods for the synthesis of similar substituted benzoates can be adapted. A common approach involves the esterification of the corresponding carboxylic acid.

General Esterification Protocol (Hypothetical):

This protocol is based on the synthesis of a structurally similar compound, methyl 3-amino-4-hydroxybenzoate.[8]

  • Reaction Setup: To a solution of 3-amino-5-chloro-4-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent is added.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to drive the esterification to completion.

  • Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated. The crude product can then be purified by recrystallization or column chromatography.

Synthesis_Workflow Starting_Material 3-Amino-5-chloro-4- hydroxybenzoic Acid Reaction_Step Esterification (Reflux) Starting_Material->Reaction_Step Reagents Methanol (Solvent & Reagent) Catalytic Acid (e.g., H₂SO₄) Reagents->Reaction_Step Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Reaction_Step->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Methyl 3-Amino-5-chloro-4- hydroxybenzoate Purification->Final_Product

Caption: General workflow for the synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate via esterification.

Analytical Characterization:

Due to the lack of publicly available spectral data for methyl 3-amino-5-chloro-4-hydroxybenzoate, the following are expected characterization techniques based on its structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl ester protons. The splitting patterns and chemical shifts would confirm the substitution pattern on the benzene ring.

    • ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts depending on their substituents), and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the phenol, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (201.61 g/mol ), as well as fragmentation patterns characteristic of the loss of functional groups such as the methoxy group from the ester.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its multifunctional nature allows for diverse synthetic modifications, making it an attractive starting point for the creation of novel and complex molecules. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its properties and reactivity can be inferred from structurally related compounds. Researchers and drug development professionals can leverage this building block to explore new chemical space and advance their discovery programs.

References

Sources

methyl 3-amino-5-chloro-4-hydroxybenzoate vs methyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl 3-amino-4-hydroxybenzoate (Compound A) and its chlorinated derivative, Methyl 3-amino-5-chloro-4-hydroxybenzoate (Compound B).

These two molecules serve as critical "ortho-amino phenol" scaffolds in organic synthesis, primarily used to construct benzoxazole heterocycles found in modern immunotherapies (PD-1/PD-L1 inhibitors) and bioactive polymers.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the substitution at the 5-position of the benzene ring. While seemingly minor, the introduction of a chlorine atom drastically alters the electronic landscape, metabolic stability, and lipophilicity of the molecule.

Comparative Properties Table
FeatureCompound A Compound B
IUPAC Name Methyl 3-amino-4-hydroxybenzoateMethyl 3-amino-5-chloro-4-hydroxybenzoate
CAS Number 536-25-4 40258-68-2
Synonyms Orthocaine, Orthoform New3-Amino-5-chloro-4-hydroxybenzoic acid methyl ester
Molecular Weight 167.16 g/mol 201.61 g/mol
Appearance White to beige crystalline powderOff-white to grey solid
Acidity (Phenol pKa) ~9.3 (Predicted)~8.5 (Predicted - Increased acidity due to Cl)
Lipophilicity (LogP) ~1.3~2.0 (Increased lipophilicity)
Electronic Effect Electron-rich ring (Amino + Hydroxyl)Deactivated at C5; Hydroxyl acidity enhanced
Key Application Historical anesthetic; Benzoxazole precursorPD-1/PD-L1 Inhibitor intermediate ; Antibiotic scaffolds
Electronic & Steric Impact of Chlorine
  • Acidity Modulation: The chlorine atom at position 5 exerts an electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion. This makes the hydroxyl group of Compound B significantly more acidic than Compound A. This is critical for base-mediated cyclization reactions.

  • Metabolic Blocking: In drug design, the C5 position of the phenol ring is a "soft spot" for metabolic oxidation (e.g., by Cytochrome P450s). Blocking this site with chlorine (metabolic blocking) extends the half-life of the resulting drug candidate.

  • Steric Hindrance: The bulky chlorine atom prevents unwanted electrophilic substitution at the 5-position during complex synthesis, ensuring regioselectivity.

Part 2: Synthetic Pathways

The synthesis of these compounds relies on controlling the regiochemistry of electrophilic aromatic substitution.

Workflow Visualization

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Nitro Methyl 3-nitro-4-hydroxybenzoate Start->Nitro Nitration (HNO3, AcOH) CompA Compound A: Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) Nitro->CompA Reduction (H2/Pd-C or Fe/AcOH) CompB Compound B: Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS 40258-68-2) CompA->CompB Chlorination (NCS, DMF or SO2Cl2) Benzoxazole Benzoxazole Scaffold (PD-1 Inhibitor Core) CompA->Benzoxazole Cyclization CompB->Benzoxazole Cyclization (R-CHO / DDQ or R-COOH)

Figure 1: Synthetic lineage connecting the starting material to both target intermediates and their downstream applications.[1][2]

Detailed Synthetic Protocols
1. Synthesis of Compound A (Methyl 3-amino-4-hydroxybenzoate)

This is a classic nitration-reduction sequence.

  • Step 1 (Nitration): Methyl 4-hydroxybenzoate is treated with dilute nitric acid in acetic acid at room temperature. The hydroxyl group directs the nitro group to the ortho position (C3).

  • Step 2 (Reduction): The nitro group is reduced to an amine using catalytic hydrogenation (

    
    , Pd/C) in methanol or iron powder in acetic acid.
    
    • Yield: Typically 85-95%.

2. Synthesis of Compound B (Methyl 3-amino-5-chloro-4-hydroxybenzoate)

Direct chlorination of Compound A is the most efficient route. The hydroxyl group is a stronger activator than the amino group, and it directs the incoming electrophile to the ortho position (C5).

  • Reagents: N-Chlorosuccinimide (NCS) in DMF or acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The C2 position (ortho to amino, meta to hydroxyl) is less favored compared to C5 (ortho to hydroxyl, meta to amino).

Protocol for Compound B:

  • Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in DMF (0.5 M).

  • Cool to 0°C.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

  • Allow to warm to room temperature and stir for 4-6 hours.

  • Workup: Pour into ice water. The chlorinated product often precipitates. Filter, wash with water, and recrystallize from ethanol.

  • Validation: Check

    
     NMR. The aromatic region will show two singlets (or meta-coupled doublets) instead of the complex ABC system of Compound A.
    

Part 3: Reactivity & Applications in Drug Discovery

Both compounds are "privileged structures" for synthesizing Benzoxazoles , a heterocyclic core found in numerous bioactive molecules.

The Benzoxazole Cyclization

The ortho-amino phenol motif allows for rapid cyclization with carboxylic acids, aldehydes, or orthoesters.

Reaction Mechanism:

  • Amide Formation: The amine reacts with an activated carboxylic acid (or aldehyde).

  • Cyclodehydration: The phenolic oxygen attacks the carbonyl carbon, eliminating water (or oxidized in the case of aldehydes) to close the ring.

BenzoxazoleFormation Reactants Compound B + R-CHO (Aldehyde) Intermediate Schiff Base / Aminal Reactants->Intermediate Condensation (EtOH, RT) Product 7-Chloro-Benzoxazole Derivative Intermediate->Product Oxidative Cyclization (DDQ or O2)

Figure 2: Formation of the pharmacologically active benzoxazole core from Compound B.

Case Study: PD-1/PD-L1 Inhibitors

Compound B (CAS 40258-68-2) is a specific intermediate for a class of small-molecule immunomodulators targeting the PD-1/PD-L1 checkpoint.

  • The Role of Chlorine: In these inhibitors, the chlorine atom (derived from Compound B) occupies a specific hydrophobic pocket in the PD-L1 dimer interface. It enhances binding affinity via halogen bonding or hydrophobic interactions and improves the metabolic stability of the drug.

  • Reference: Patents from Bristol-Myers Squibb and others (e.g., WO2018119266) explicitly utilize methyl 3-amino-5-chloro-4-hydroxybenzoate as the starting material, condensing it with substituted benzaldehydes followed by DDQ oxidation.

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure you are working with the correct isomer, use this analytical checklist.

1. NMR Characterization Distinction
FeatureCompound A (Non-chlorinated) Compound B (Chlorinated)
Aromatic Protons 3 Protons (dd, d, d)2 Protons (s or d, J~2Hz)
Coupling Pattern ABX System (Ortho/Meta coupling)Meta coupling only (H2 and H6)
Shift Protons at C2, C5, C6Protons at C2, C6 (C5 is substituted)
2. HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN.

  • Retention Time: Compound B will elute later (higher

    
    ) than Compound A due to the lipophilic chlorine atom (LogP 2.0 vs 1.3).
    

References

  • National Institute of Standards and Technology (NIST). Methyl 3-amino-4-hydroxybenzoate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] Link

  • Bristol-Myers Squibb. Benzooxazole derivatives as immunomodulators. Patent WO2018119266A1. (Describes the use of CAS 40258-68-2 in PD-1 inhibitor synthesis). Link

  • Sigma-Aldrich. Methyl 3-amino-5-chloro-4-hydroxybenzoate Product Specification. (Confirms CAS 40258-68-2 and structure). Link

  • PubChem. Methyl 3-amino-4-hydroxybenzoate (Orthocaine).[4] CID 10815.[4][5] Link

  • Chuang, T. et al.Synthesis of Benzoxazole Derivatives. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to Methyl 3-amino-5-chloro-4-hydroxy-benzoate: A Versatile Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 3-amino-5-chloro-4-hydroxy-benzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, synthesis, and explore its known and potential biological activities based on the broader class of substituted benzoic acid derivatives.

Core Chemical Identity

  • Chemical Name: Methyl 3-amino-5-chloro-4-hydroxy-benzoate

  • CAS Number: 40258-68-2[1]

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol

  • Synonyms: While no common synonyms are widely used, it can be described as a substituted methyl benzoate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClNO₃N/A
Molecular Weight201.61 g/mol N/A
AppearanceSolidN/A
StorageRoom temperature, under inert atmosphereN/A

Synthesis of Methyl 3-amino-5-chloro-4-hydroxy-benzoate: A Proposed Pathway

The proposed synthesis starts from the commercially available 4-hydroxybenzoic acid and involves a series of standard aromatic substitution and functional group manipulation reactions.

Proposed Synthetic Workflow

G A 4-Hydroxybenzoic Acid B Methyl 4-hydroxybenzoate A->B Esterification (MeOH, H+) C Methyl 4-hydroxy-3-nitrobenzoate B->C Nitration (HNO3, H2SO4) D Methyl 3-amino-4-hydroxybenzoate C->D Reduction (e.g., Fe/HCl or H2, Pd/C) E Methyl 3-amino-5-chloro-4-hydroxy-benzoate D->E Chlorination (e.g., SO2Cl2 or NCS)

Caption: Proposed synthetic pathway for methyl 3-amino-5-chloro-4-hydroxy-benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Hydroxybenzoic Acid

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). The acid catalyzes the esterification reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing provides the necessary energy for the reaction to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine. This workup procedure removes impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Nitration of Methyl 4-hydroxybenzoate

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C. The low temperature controls the exothermic nitration reaction.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. This prevents over-nitration and side reactions.

  • Stir the reaction mixture at 0-5 °C until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. This quenches the reaction and allows for product extraction.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-hydroxy-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • To a solution of methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in ethanol or acetic acid, add a reducing agent such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Several methods are available for the reduction of aromatic nitro groups.[2]

  • Heat the reaction mixture if necessary and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst (if solid) and concentrate the solvent.

  • Perform an appropriate workup to isolate methyl 3-amino-4-hydroxybenzoate. This may involve neutralization and extraction.

Step 4: Chlorination of Methyl 3-amino-4-hydroxybenzoate

  • Dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.0 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of chlorinating agent and conditions will influence the regioselectivity of the reaction. The activating effect of the amino and hydroxyl groups directs the chlorination to the ortho and para positions.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with a solution of sodium sulfite if SO₂Cl₂ is used) and perform an extractive workup.

  • Purify the crude product by column chromatography to obtain pure methyl 3-amino-5-chloro-4-hydroxy-benzoate.

Biological Activity and Potential Applications in Drug Discovery

While specific biological targets for methyl 3-amino-5-chloro-4-hydroxy-benzoate are not extensively documented, the broader class of substituted benzoic acid and aniline derivatives exhibits a wide range of biological activities. This suggests that our target compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential as an Enzyme Inhibitor

Derivatives of hydroxybenzoic acid have been shown to inhibit various enzymes. For instance, some benzoic acid derivatives exhibit anti-sickling properties, and 3,4,5-trihydroxybenzohydrazones have been identified as urease inhibitors.[3][4][5] The presence of the amino, chloro, and hydroxyl substituents on the benzene ring of methyl 3-amino-5-chloro-4-hydroxy-benzoate provides multiple points for interaction with enzyme active sites, suggesting its potential as an inhibitor for various enzymatic targets.

Role as a Scaffold in Medicinal Chemistry

The true value of methyl 3-amino-5-chloro-4-hydroxy-benzoate in drug discovery likely lies in its utility as a versatile chemical building block. The presence of three distinct functional groups (amine, hydroxyl, and methyl ester) on the aromatic ring allows for a wide range of chemical modifications. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.

For example, the amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be etherified or esterified. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This chemical tractability makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A notable example is the use of a related compound, methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of the tyrosine kinase inhibitor Gefitinib.[2]

Potential Involvement in Cell Signaling Pathways

While direct evidence is lacking for methyl 3-amino-5-chloro-4-hydroxy-benzoate, studies on related compounds like methylparaben (methyl 4-hydroxybenzoate) have shown effects on cellular processes. For example, methylparaben has been reported to induce apoptosis in human melanoma and lung carcinoma cells.[6][7] It has also been shown to affect cell proliferation and differentiation in keratinocytes.[8] These findings suggest that substituted benzoates can modulate fundamental cell signaling pathways, and it is plausible that methyl 3-amino-5-chloro-4-hydroxy-benzoate could have similar or distinct effects that warrant investigation.

Future Directions and Research Opportunities

The lack of extensive research on the specific biological activities of methyl 3-amino-5-chloro-4-hydroxy-benzoate presents a significant opportunity for the scientific community. Future research should focus on:

  • Systematic Screening: Evaluating the compound against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the amino, hydroxyl, and ester functionalities to understand how these changes impact biological activity.

  • Mechanism of Action Studies: Once a biological target is identified, elucidating the precise molecular mechanism by which the compound exerts its effect.

  • Development of Novel Therapeutics: Utilizing the compound as a starting point for the development of new drugs for various diseases, including cancer and infectious diseases.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxy-benzoate is a chemical intermediate with considerable, yet largely untapped, potential in the field of drug discovery and development. Its versatile chemical structure allows for the synthesis of a wide array of derivatives, making it an ideal candidate for lead generation and optimization in medicinal chemistry programs. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related compounds provides a strong rationale for its continued investigation as a valuable tool for the development of novel therapeutics.

References

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Zahoor, A. F., Hafeez, F., Mansha, A., & Bhat, M. A. (n.d.). SAR studies of derivatives 4a, 4d, and 4h.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13). OMICS International. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Taha, M., Shah, S. A. A., Khan, A., Arshad, F., Ismail, N. H., Afifi, M., Imran, S., & Choudhary, M. I. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 12(8), 2692-2700. Available at: [Link]

  • Orlowska, E., Roller, A., Wiesinger, H., Pignitter, M., Jirsa, F., Krachler, R., Kandioller, W., & Keppler, B. K. (n.d.). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Royal Society of Chemistry. [No URL available]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 1). ResearchGate. Available at: [Link]

  • Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg). Available at: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Taha, M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry.
  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Effects of methyl paraben on skin keratinocytes. (2007, January 15). PubMed. Available at: [Link]

  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Available at: [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • The Apoptotic Effects of Methylparaben and Ultraviolet B Light on M624 Human Melanoma Cells. (2025, September 10). Open Research Library. Available at: [Link]

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The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Methyl 3-amino-5-chloro-4-hydroxybenzoate, a substituted aromatic compound, has emerged as a key intermediate with significant potential in medicinal chemistry. Its unique arrangement of functional groups—an amine, a chloro group, a hydroxyl group, and a methyl ester—on a central benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this valuable pharmaceutical building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of methyl 3-amino-5-chloro-4-hydroxybenzoate are summarized in the table below.

PropertyValueSource
CAS Number 40258-68-2[1]
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol Calculated
Appearance Solid (predicted)-
Boiling Point 347.7 ± 42.0 °C at 760 mmHg (predicted)
Purity 98%
Storage Temperature Room Temperature, protect from light, stored under nitrogen
InChI Key YYPWKTOGTIRBAL-UHFFFAOYSA-N
SMILES COC(=O)c1cc(N)c(O)c(Cl)c1-

Synthesis and Purification

The synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate can be achieved through the electrophilic chlorination of a readily available precursor, methyl 3-amino-4-hydroxybenzoate. The following protocol is a proposed synthetic route based on established chemical principles.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination 3-amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid methyl_3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate 3-amino-4-hydroxybenzoic_acid->methyl_3-amino-4-hydroxybenzoate Methanol, H₂SO₄ (cat.), Reflux methyl_3-amino-5-chloro-4-hydroxybenzoate Methyl 3-amino-5-chloro-4-hydroxybenzoate methyl_3-amino-4-hydroxybenzoate->methyl_3-amino-5-chloro-4-hydroxybenzoate N-Chlorosuccinimide (NCS), Acetonitrile, RT

Caption: Proposed two-step synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate.

Experimental Protocol

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

  • To a solution of 3-amino-4-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-hydroxybenzoate.

Step 2: Chlorination of Methyl 3-amino-4-hydroxybenzoate

  • Dissolve methyl 3-amino-4-hydroxybenzoate (1 equivalent) in acetonitrile (10 volumes).

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The selective monochlorination is expected at the 2- and 6-positions of the precursor molecule.[2]

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 3-amino-5-chloro-4-hydroxybenzoate.

Spectroscopic Characterization

The identity and purity of the synthesized methyl 3-amino-5-chloro-4-hydroxybenzoate can be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of structurally similar compounds, are summarized below.[3][4][5][6]

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (~3.8 ppm).- Two singlets or two doublets in the aromatic region for the two aromatic protons.- Broad singlets for the amine and hydroxyl protons (variable chemical shifts).
¹³C NMR - A signal for the methyl ester carbon (~52 ppm).- Signals for the aromatic carbons, with those attached to heteroatoms shifted downfield.- A signal for the carbonyl carbon of the ester (~167 ppm).
IR (Infrared) - Broad O-H and N-H stretching bands (~3200-3500 cm⁻¹).- A sharp C=O stretching band for the ester (~1700 cm⁻¹).- C-Cl stretching band in the fingerprint region.
MS (Mass Spec) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.0 g/mol for ³⁵Cl isotope and 203.0 g/mol for ³⁷Cl isotope in a ~3:1 ratio).- Characteristic fragmentation patterns.

Reactivity and Chemical Transformations

The reactivity of methyl 3-amino-5-chloro-4-hydroxybenzoate is dictated by the interplay of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro and methyl ester groups have a deactivating effect.

Key Reactive Sites

Caption: Key reactive sites on methyl 3-amino-5-chloro-4-hydroxybenzoate.

A particularly important transformation for this building block is its participation in cross-coupling reactions to form diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, is a classic method for this purpose.[7][8][9][10][11] Modern variations of this reaction often employ palladium or other transition metal catalysts and can proceed under milder conditions.

Applications in Pharmaceutical Synthesis: Synthesis of a Diaryl Ether Moiety

The diaryl ether motif is a common structural feature in many biologically active molecules. Methyl 3-amino-5-chloro-4-hydroxybenzoate is an excellent starting material for the synthesis of substituted diaryl ethers, which can serve as intermediates in the development of new drug candidates. The following is an illustrative protocol for the synthesis of a diaryl ether via an Ullmann-type condensation.

Illustrative Synthetic Pathway

Application_Synthesis building_block Methyl 3-amino-5-chloro-4-hydroxybenzoate diaryl_ether Diaryl Ether Product building_block->diaryl_ether CuI, Ligand, Base, Toluene, Heat aryl_halide Aryl Halide (e.g., 4-iodotoluene) aryl_halide->diaryl_ether

Caption: Illustrative synthesis of a diaryl ether using an Ullmann-type reaction.

Experimental Protocol: Ullmann-Type Condensation
  • To a reaction vessel, add methyl 3-amino-5-chloro-4-hydroxybenzoate (1 equivalent), the desired aryl halide (e.g., 4-iodotoluene, 1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

  • Add a high-boiling point solvent such as toluene or DMF.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Safety and Handling

Methyl 3-amino-5-chloro-4-hydroxybenzoate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the safety data for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a highly functionalized aromatic building block with significant potential in pharmaceutical synthesis. Its versatile reactivity allows for the construction of a wide range of complex molecules, particularly those containing the diaryl ether moiety. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and an example of its application, offering a valuable resource for scientists engaged in drug discovery and development.

References

  • Rickards, R. W., & Smith, A. J. (1984). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Australian Journal of Chemistry, 37(10), 2103-2109.
  • Jalalian, N., Ishikawa, E. E., Silva, Jr., L. F., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552–1555. Available from: [Link]

  • Li, J., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1939-1947. Available from: [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Yuan, C., et al. (2023). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 14(46), 13031-13038. Available from: [Link]

  • Akkurt, M., et al. (2011). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved March 7, 2024, from [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 499-503. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic routes to diaryl ethers. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004706513. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved March 7, 2024, from [Link]

  • SpectraBase. (n.d.). 3-Amino-5-hydroxy-benzoic acid methyl ester. Retrieved March 7, 2024, from [Link]

  • Operachem. (2025, April 1). Ullmann coupling-An overview. Retrieved March 7, 2024, from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and disposal procedures for methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS No. 40258-68-2). Synthesized from available safety data and chemical properties, this document is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Chemical Identification and Physical Properties

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a halogenated aromatic compound. Its structure, featuring an amino, a chloro, and a hydroxyl group on a benzoate backbone, suggests its potential utility as a building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate

PropertyValueSource(s)
CAS Number 40258-68-2[1][2][3][4]
Molecular Formula C₈H₈ClNO₃[1][2][4]
Molecular Weight 201.61 g/mol [5]
Appearance Solid[1]
Purity Typically ≥97%[2]
Boiling Point 347.7 ± 42.0 °C at 760 mmHg
InChI Key YYPWKTOGTIRBAL-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

Based on available supplier safety information, methyl 3-amino-5-chloro-4-hydroxybenzoate is classified as hazardous. The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

ClassificationCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation[1]
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk. The following protocols are based on general best practices for handling halogenated aromatic compounds and irritants.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of engineering controls and PPE. The workflow for this assessment is illustrated in the diagram below.

RiskAssessmentWorkflow Risk Assessment Workflow for Handling Methyl 3-amino-5-chloro-4-hydroxybenzoate cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Safe Handling Procedure start Identify Hazards (H302, H315, H319, H335) assess_exposure Assess Potential for Exposure (Inhalation, Dermal, Ingestion) start->assess_exposure determine_controls Determine Appropriate Controls assess_exposure->determine_controls engineering Engineering Controls - Fume Hood - Ventilated Enclosure determine_controls->engineering ppe Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat determine_controls->ppe administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training determine_controls->administrative handle Handle Compound engineering->handle ppe->handle administrative->handle decontaminate Decontaminate Work Area handle->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Risk assessment and control workflow.

Table 3: Recommended Personal Protective Equipment (PPE)

Body AreaRecommended PPESpecificationsSource(s)
Eyes Safety goggles with side-shieldsMust be worn to protect against splashes.[6][7]
Face Face shieldRecommended when there is a potential for splashing.[6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[6][7][8]
Body Laboratory coatA fully buttoned lab coat should be worn.[6][7]
Respiratory NIOSH-approved respiratorRecommended if handling large quantities or if dust is generated.[7][8]
Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store at room temperature or between 2-8°C, as recommended by the supplier.[1]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen).[1]

  • Light: Protect from light.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures are recommended based on the known hazards of the compound.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Table 3. Avoid breathing dust.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Stability and Reactivity

While specific reactivity data for this compound is limited, general principles for similar compounds suggest the following:

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: As mentioned, thermal decomposition can release toxic gases.

Toxicological and Ecological Information

  • Acute and chronic toxicity

  • Carcinogenicity, mutagenicity, and teratogenicity

  • Ecotoxicity (e.g., effects on aquatic life)

  • Persistence and degradability

  • Bioaccumulative potential

The absence of this data underscores the importance of handling this compound with a high degree of caution and minimizing all potential exposures.

Disposal Considerations

All waste containing methyl 3-amino-5-chloro-4-hydroxybenzoate should be treated as hazardous chemical waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of in accordance with environmental regulations.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative to obtain and review the complete Safety Data Sheet from the supplier before commencing any work with this compound.

References

A comprehensive list of sources consulted in the preparation of this guide is provided below.

  • 3M. (2025, October 23). Safety Data Sheet. Retrieved from [Link]

  • Castrol. (2023, September 12). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E6A0E8F0F3D3C4D80258A380052C3C4/ File/we-465618-DE15.pdf)
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Synthonix. (n.d.). methyl 3-amino-5-chloro-4-hydroxy-benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg). Retrieved from [Link]

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chemical properties of amino-chloro-hydroxybenzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Amino-Chloro-Hydroxybenzoate Esters

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and materials science, the benzoate scaffold remains a cornerstone of molecular design. Its elegant simplicity, however, belies a complex and tunable electronic nature. This guide focuses on a particularly intriguing class of substituted benzoates: the amino-chloro-hydroxybenzoate esters. The interplay between an electron-donating amino group, an electron-donating/withdrawing hydroxy group, and an inductively withdrawing, weakly deactivating chloro group presents a unique chemical puzzle. Understanding the emergent properties from this substitution pattern is paramount for professionals engaged in rational drug design and the synthesis of novel functional materials.

This document eschews a conventional, rigid format. Instead, it is structured to follow a logical, investigative flow—from synthesis and characterization to the nuanced physicochemical properties and reactivity that dictate their potential applications. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships behind the observations and experimental choices, providing you with field-proven insights to accelerate your own research and development endeavors.

Synthesis and Structural Elucidation: From Blueprint to Molecule

The creation of a target molecule is the foundational step of any chemical investigation. For amino-chloro-hydroxybenzoate esters, the most direct and common approach is the esterification of the corresponding substituted benzoic acid.

Core Synthetic Strategy: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a robust and scalable method for synthesizing these esters. The choice of an acid catalyst is critical; strong protic acids like sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity toward attack by the alcohol.[1] The reaction is an equilibrium process, and thus, driving the reaction to completion is a key experimental consideration. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing water as it is formed.

This protocol provides a self-validating workflow for a representative molecule in this class.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-chloro-2-hydroxybenzoic acid (1.88 g, 10 mmol).

  • Reaction Setup: Add methanol (100 mL) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

  • Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the suspension. The catalyst protonates the carboxylic acid, activating it for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid spot is no longer visible.

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. This step quenches the acid catalyst and deprotonates any remaining acidic species.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final ester product. A typical yield for this procedure is in the range of 80-90%.

G cluster_workflow Synthetic Workflow: Fischer Esterification start Substituted Benzoic Acid + Alcohol (Excess) catalyst Add H₂SO₄ Catalyst start->catalyst Activate Carbonyl reflux Heat to Reflux (4-6h) catalyst->reflux Drive Equilibrium workup Quench & Neutralize (NaHCO₃) reflux->workup Stop Reaction extract Extract with Organic Solvent workup->extract purify Dry & Concentrate extract->purify final Recrystallize to Pure Ester purify->final

Caption: A typical experimental workflow for synthesizing benzoate esters.

Spectroscopic Characterization: Confirming the Structure

Once synthesized, the identity and purity of the ester must be rigorously confirmed. A combination of spectroscopic techniques provides a comprehensive structural picture.

  • Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. For an amino-chloro-hydroxybenzoate ester, one would expect to see characteristic absorption bands:

    • ~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.

    • ~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, often broadened due to hydrogen bonding.

    • ~1720-1680 cm⁻¹: A strong C=O stretch from the ester carbonyl group. The exact position is influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.[2][3]

    • ~1250 cm⁻¹: C-O stretching of the ester linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include the aromatic protons (their chemical shifts and splitting patterns are dictated by the substituent positions), the -NH₂ protons, the phenolic -OH proton, and the protons of the ester's alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester).[4]

    • ¹³C NMR: Reveals the carbon skeleton. One would look for the ester carbonyl carbon (~165-170 ppm), the aromatic carbons (with shifts influenced by the substituents), and the ester's alkyl carbon(s).

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ester, providing definitive confirmation of its identity.

Physicochemical Properties: The Drivers of Functionality

The biological and material properties of these esters are governed by their physicochemical characteristics. The specific arrangement of the amino, chloro, and hydroxy groups creates a unique electronic and steric environment that dictates acidity, lipophilicity, and solubility.

Acidity and Basicity (pKa)

These molecules are amphoteric, possessing both a basic amino group and an acidic phenolic hydroxyl group.

  • The Amino Group (pKa ~2-4): The basicity of the aromatic amino group is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. The presence of the electron-withdrawing chloro and ester groups further decreases the electron density on the nitrogen, lowering its pKa and making it less basic.[5]

  • The Hydroxyl Group (pKa ~8-10): The acidity of the phenolic hydroxyl group is influenced by the other substituents. The electron-withdrawing chloro group will stabilize the resulting phenoxide anion, making the hydroxyl group more acidic (lower pKa) than phenol itself. Conversely, the electron-donating amino group will destabilize the anion, making the hydroxyl group less acidic (higher pKa). The final pKa is a balance of these competing effects, heavily dependent on their relative positions.

G cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -COOR) cluster_edg Electron-Donating Group (EDG) (e.g., -NH₂, -OH) substituent Substituent on Ring ewg_effect Stabilizes Conjugate Base of Phenol substituent->ewg_effect edg_effect Destabilizes Conjugate Base of Phenol substituent->edg_effect ewg_result INCREASES Acidity (Lowers pKa) ewg_effect->ewg_result edg_result DECREASES Acidity (Raises pKa) edg_effect->edg_result

Caption: Influence of substituents on the acidity of the phenolic hydroxyl group.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and water. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[6]

  • Hydrophilic Groups: The amino (-NH₂) and hydroxyl (-OH) groups are polar and can form hydrogen bonds with water, decreasing the LogP value and increasing water solubility.[6][7]

  • Lipophilic Groups: The chloro (-Cl) group and the ester's alkyl chain are nonpolar, increasing the LogP value and enhancing lipid solubility. The benzene ring itself is also lipophilic.

The overall LogP is a composite of these contributions. A molecule with a balanced LogP (typically in the range of 1-3 for oral drugs) is often desired to ensure sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross biological membranes.[8]

Data Summary: Predicted Physicochemical Properties

The following table summarizes predicted properties for representative isomers to illustrate the impact of substituent positioning. These values are estimates and serve for comparative purposes.

Compound NamePredicted pKa (Most Acidic)Predicted LogPPredicted Aqueous Solubility (LogS)
Methyl 4-amino-3-chloro-5-hydroxybenzoate~8.5 (OH)2.1-2.8
Methyl 3-amino-5-chloro-2-hydroxybenzoate~8.2 (OH)2.3-3.0
Methyl 2-chloro-4-amino-5-hydroxybenzoate~8.8 (OH)2.0-2.7

Chemical Reactivity: A Tale of Competing Influences

The reactivity of the aromatic ring and its functional groups is a direct consequence of the electronic interplay between the substituents.

Ester Hydrolysis

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and the alcohol.[9] The rate of hydrolysis is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups (-Cl) will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.[10]

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is complex. The directing effects of the existing groups are as follows:

  • -NH₂ and -OH: Strongly activating, ortho, para-directing groups.

  • -Cl: Weakly deactivating, ortho, para-directing group.

  • -COOR (Ester): Moderately deactivating, meta-directing group.[11]

The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on which directing effect dominates. The powerful activating effects of the amino and hydroxyl groups will likely direct incoming electrophiles to the positions ortho and para relative to them, assuming those positions are not sterically hindered. However, the overall deactivation from the chloro and ester groups means that forcing conditions may be required.

Relevance in Drug Development and Medicinal Chemistry

The structural motif of amino-chloro-hydroxybenzoate esters is of significant interest to drug development professionals. The functional groups present are capable of forming key interactions (hydrogen bonds, ionic bonds) with biological targets like enzymes and receptors.

A recent study highlighted new derivatives of 4-amino-3-chloro benzoate ester as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[12] In this context, the substituents are not arbitrary; they are chosen to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the amino group might form a critical hydrogen bond in the enzyme's active site, while the chloro and ester moieties could be tuned to achieve the ideal LogP for cell permeability and bioavailability. Furthermore, the strategic placement of amino acid esters onto parent drugs is a well-established prodrug strategy to enhance solubility and targeted delivery.[13][]

Standardized Analytical Methodologies

Accurate quantification of these compounds in research and quality control settings is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • System: An HPLC system equipped with a UV detector, autosampler, and column oven.[15]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm L, 5 µm particle size) is suitable for separating these moderately polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve good separation. A typical starting point could be 60:40 Acetonitrile/Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 270 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to protect the column.

  • Quantification: A calibration curve should be prepared using standards of known concentrations to quantify the amount of the target ester in unknown samples. For samples with low concentrations or complex matrices, pre-column derivatization of the amino group can be employed to enhance detection sensitivity, particularly with fluorescence or mass spectrometry detectors.[16][17][18]

References

  • Kumar, R. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508. [Link]

  • Chemistry LibreTexts. (2024) 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Semantic Scholar. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. [Link]

  • ResearchGate. (Request PDF) Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • ACS Publications. The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. [Link]

  • Al-Sultani, A. A., et al. (2024) New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Centurion University. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware :: Centurion University. [Link]

  • UCL Discovery. (2020) Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

  • Royal Society of Chemistry. (2014) Analytical Methods. RSC Publishing. [Link]

  • Scientific Research Publishing. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scientific Research Publishing. [Link]

  • Akoun Abou, A., et al. (2020) Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16. [Link]

  • National Center for Biotechnology Information. (2010) A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

  • Google Patents. (2016) CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • SlideShare. (2016) Physico-chemical properties in relation to biological action. SlideShare. [Link]

  • Google Patents. (1949) US2460139A - Alkamine esters of 2-chloro-4-amino benzoic acid.
  • Taylor & Francis. Amino esters – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2018) Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Frontiers. (2024) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • U.S. Environmental Protection Agency. rel-(αR,βR)-β-Amino-α-hydroxybenzenepropanamide Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Nature. (2025) Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. [Link]

  • White Rose Research Online. (2009) Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. White Rose Research Online. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu. [Link]

  • National Center for Biotechnology Information. (2023) A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PubMed Central. [Link]

  • Chromatography Online. (2020) Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from discovery to application. This guide provides a comprehensive technical overview of determining the solubility of methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS RN: 40258-68-2) in dimethyl sulfoxide (DMSO).[1] Methyl 3-amino-5-chloro-4-hydroxybenzoate, a substituted benzoic acid derivative, presents a chemical structure with potential for diverse applications in pharmaceutical research and chemical synthesis.[1] DMSO is a powerful, polar aprotic solvent widely utilized in early-stage drug discovery due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2]

This document will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Understanding the Components

A thorough understanding of both the solute and the solvent is fundamental to any solubility study.

Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Profile

This compound is a solid at room temperature with a molecular formula of C8H8ClNO3 and a molecular weight of 201.61 g/mol .[1] Its structure, featuring amino, chloro, and hydroxyl groups on a benzoate backbone, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its interaction with solvents.

PropertyValueSource
CAS Number 40258-68-2[1]
Molecular Formula C8H8ClNO3[1]
Molecular Weight 201.61 g/mol [1]
Physical Form SolidSigma-Aldrich
DMSO: The "Universal Solvent" in Discovery

Dimethyl sulfoxide (DMSO) is a colorless liquid renowned for its versatility as a solvent in both laboratory and industrial settings. Its high polarity, miscibility with water and a wide range of organic solvents, and its ability to dissolve numerous organic and inorganic substances make it an invaluable tool.[3]

PropertyValueSource
Formula (CH3)2SO[2]
Boiling Point 189 °C (372 °F)[4]
Freezing Point 18.55 °C (65.4 °F)[4]
Density 1.0955 g/cm³ at 25°C[4]
Dielectric Constant 48.9 at 20°C[4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The presence of polar functional groups (amino and hydroxyl) and a halogen on the methyl 3-amino-5-chloro-4-hydroxybenzoate molecule suggests that it will have favorable interactions with a polar solvent like DMSO.

Experimental Determination of Solubility

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh Compound create_slurry Create Supersaturated Slurry prep_compound->create_slurry prep_dmso Prepare Anhydrous DMSO prep_dmso->create_slurry equilibrate Equilibrate (e.g., 24h with agitation) create_slurry->equilibrate separate Separate Solid and Supernatant (Centrifugation) equilibrate->separate quantify Quantify Concentration in Supernatant separate->quantify hplc HPLC quantify->hplc High Sensitivity nmr qNMR quantify->nmr High Accuracy gravimetric Gravimetric quantify->gravimetric Simple

Caption: Experimental workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination via HPLC

This method is considered a gold standard for its accuracy and sensitivity.

1. Preparation of a Supersaturated Solution:

  • Accurately weigh approximately 10-20 mg of methyl 3-amino-5-chloro-4-hydroxybenzoate into a 2 mL microcentrifuge tube.
  • Add a known volume of anhydrous DMSO (e.g., 0.5 mL) to create a slurry. The presence of undissolved solid is essential.
  • Seal the tube tightly.

2. Equilibration:

  • Place the tube in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

3. Separation of Solid and Supernatant:

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[5]

4. Sample Preparation for Analysis:

  • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
  • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of your HPLC calibration curve.

5. HPLC Analysis:

  • Prepare a series of standard solutions of methyl 3-amino-5-chloro-4-hydroxybenzoate of known concentrations.
  • Inject the standards and the diluted sample onto a calibrated HPLC system with a suitable column (e.g., C18) and UV detector.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the DMSO supernatant. This value represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination by Visual Inspection

This high-throughput method is useful for an initial estimation of solubility.

1. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of methyl 3-amino-5-chloro-4-hydroxybenzoate in DMSO (e.g., 100 mM).

2. Serial Dilution:

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 100 mM down to 1 mM).

3. Observation:

  • Visually inspect each well for any signs of precipitation or turbidity after a set incubation period (e.g., 1-2 hours) at room temperature.
  • The highest concentration that remains a clear solution is considered the kinetic solubility.
Protocol 3: Quantitative NMR (qNMR) for Solubility Determination

qNMR offers a highly accurate method for determining concentration without the need for a specific calibration curve for the analyte, instead using a certified internal standard.

1. Sample Preparation:

  • Following the equilibration and centrifugation steps from Protocol 1, take a precise volume of the supernatant.
  • Add a known amount of a certified internal standard (e.g., maleic acid) to the supernatant. The standard should have a resonance peak that does not overlap with the analyte's peaks.

2. NMR Acquisition:

  • Acquire a proton NMR (¹H NMR) spectrum of the sample.

3. Data Analysis:

  • Integrate the area of a well-resolved peak of methyl 3-amino-5-chloro-4-hydroxybenzoate and a peak from the internal standard.
  • The concentration of the analyte can be calculated using the following equation:

Factors Influencing Solubility and Data Interpretation

Several factors can affect the measured solubility of methyl 3-amino-5-chloro-4-hydroxybenzoate in DMSO:

  • Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which the solubility is determined.

  • Purity of the Compound and Solvent: Impurities can either increase or decrease the apparent solubility. Using high-purity compound and anhydrous DMSO is recommended.

  • Equilibration Time: For thermodynamic solubility, ensuring that the system has reached equilibrium is critical. Insufficient equilibration time will lead to an underestimation of the solubility.

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often higher as it can reflect a supersaturated state before precipitation occurs. Thermodynamic solubility is the true equilibrium value.

Conclusion

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Scribd. DMSO Solvent Properties Overview. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Alichem. Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Premium Chemical Solution. [Link]

  • ResearchGate. Study of some basic factors influencing the solubility of small-molecule inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Procurement, Quality Assessment, and Application of a Key Synthetic Building Block.

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Methyl 3-amino-5-chloro-4-hydroxybenzoate, a polysubstituted aromatic ester, represents a versatile scaffold and a valuable building block for the synthesis of a diverse range of complex molecular architectures. Its unique arrangement of functional groups—an amine, a hydroxyl group, a chloro substituent, and a methyl ester—offers multiple reaction handles for derivatization, making it a sought-after intermediate in the construction of novel therapeutic agents.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of methyl 3-amino-5-chloro-4-hydroxybenzoate, including a survey of suppliers, an analysis of pricing, and a detailed methodology for assessing quality through technical documentation. Furthermore, it delves into the practical applications of this compound, offering insights into its role in the synthesis of bioactive molecules and providing a framework for its strategic implementation in research and development.

I. The Supplier Landscape: Navigating Purity, Quantity, and Cost

The procurement of high-quality starting materials is the foundational step of any successful synthetic endeavor. For methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS No. 40258-68-2), several reputable chemical suppliers offer various grades and quantities suitable for research and development purposes.

SupplierProduct NumberReported PurityAvailable QuantitiesIndicative Price (USD)
Sigma-Aldrich CIAH998D820F98%InquirePricing is available upon signing into a corporate account.
Synthonix M8668897%100mg, 250mg, 500mg, 1gPricing is available on the company's website.
Reagentia R020K2VNot Specified100mg, 250mg, 1g~

550/250mg, ~$1000/1g
Alchimica R020K2VNot Specified1gPricing is available on the company's website.

Note: Prices are indicative and subject to change. Researchers are advised to contact suppliers directly for the most current pricing and availability.

The choice of supplier often involves a trade-off between cost, purity, and the availability of comprehensive technical documentation. For early-stage discovery, where smaller quantities are required, a supplier offering high purity and detailed analytical data may be preferable, even at a higher cost. For later-stage development, cost-effectiveness and scalability become more critical considerations.

II. Quality Assessment: A Self-Validating System through the Certificate of Analysis

The Certificate of Analysis (CoA) is the most critical document for establishing the quality and identity of a chemical raw material. It provides a detailed summary of the analytical tests performed on a specific batch of the compound. Researchers should meticulously review the CoA to ensure the material meets the requirements of their intended application.

While a publicly available Certificate of Analysis for methyl 3-amino-5-chloro-4-hydroxybenzoate is not readily found, a typical CoA for a compound of this nature would include the following key analytical tests:

  • Appearance: A visual description of the material (e.g., "White to off-white crystalline powder"). This serves as a basic identity check.

  • Purity by HPLC (High-Performance Liquid Chromatography): This is one of the most important specifications. It indicates the percentage of the desired compound in the sample. For most drug discovery applications, a purity of ≥97% is recommended.

  • Identity by ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The NMR spectrum provides a fingerprint of the molecule's structure. The CoA should state that the spectrum is "Consistent with structure." Researchers should, if possible, review the actual spectrum to confirm the expected proton signals and their integrations.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The CoA will typically show the observed mass-to-charge ratio (m/z), which should correspond to the expected molecular ion.

  • Water Content (by Karl Fischer Titration): Excessive water can interfere with certain chemical reactions, particularly those involving organometallic reagents or dehydrating conditions. The acceptable water content will depend on the specific chemistry being performed.

  • Residual Solvents (by Gas Chromatography - GC): This test identifies and quantifies any solvents remaining from the synthesis and purification process. High levels of residual solvents can be detrimental to subsequent reactions and may have toxicological implications.

By critically evaluating each of these data points on the CoA, researchers can create a self-validating system to ensure the quality and consistency of the starting material, thereby minimizing the risk of failed experiments and ensuring the reliability of their results.

III. Strategic Application in Medicinal Chemistry: A Versatile Synthetic Intermediate

The utility of methyl 3-amino-5-chloro-4-hydroxybenzoate in drug discovery stems from its multifunctional nature, which allows for a variety of chemical transformations. While specific examples in the public domain are limited, its structural motifs are present in a number of patented bioactive molecules. The strategic derivatization of its functional groups can be envisioned in the synthesis of various classes of compounds.

For example, the amino group can serve as a handle for amide bond formation, sulfonylation, or as a nucleophile in substitution reactions. The hydroxyl group can be alkylated or acylated to introduce diverse side chains that can modulate the compound's physicochemical properties and biological activity. The chloro substituent can participate in cross-coupling reactions, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to serve as a key interaction point with a biological target.

A plausible synthetic application is in the generation of novel kinase inhibitors. The core structure of methyl 3-amino-5-chloro-4-hydroxybenzoate can be elaborated through a series of reactions to construct a heterocyclic scaffold that is common in many kinase inhibitor pharmacophores.

Hypothetical Experimental Protocol: Synthesis of a Substituted Benzoxazole
  • Acylation of the Amino Group: To a solution of methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add a desired acyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Cyclization to form the Benzoxazole Ring: The resulting N-acylated intermediate can be subjected to cyclodehydration conditions to form the benzoxazole ring. This can often be achieved by heating in the presence of a dehydrating agent or under acidic conditions.

  • Further Derivatization: The newly formed benzoxazole can be further modified at the ester position (e.g., hydrolysis followed by amide coupling) or via cross-coupling reactions at the chloro position to build a library of analogs for structure-activity relationship (SAR) studies.

The causality behind these experimental choices lies in the systematic exploration of chemical space around a privileged core structure. Each modification is designed to probe specific interactions with the target protein and to optimize the compound's drug-like properties.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling methyl 3-amino-5-chloro-4-hydroxybenzoate.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a valuable and versatile building block for the synthesis of complex molecules in the pursuit of new therapeutic agents. A thorough understanding of the supplier landscape, a critical approach to quality assessment through the Certificate of Analysis, and a strategic plan for its incorporation into synthetic routes are essential for its effective utilization. By adhering to the principles of scientific integrity and exercising due diligence in procurement and handling, researchers can confidently employ this key intermediate to advance their drug discovery programs.

References

  • Synthonix. methyl 3-amino-5-chloro-4-hydroxy-benzoate Product Page.[Link]

  • Reagentia. Methyl 3-Amino-5-chloro-4-hydroxybenzoate Product Page.[Link]

  • Alchimica. Methyl 3-Amino-5-chloro-4-hydroxybenzoate Product Page.[Link]

  • PubChem. Methyl 3-amino-4-hydroxybenzoate Safety and Hazards.[Link]

Visualizations

Supplier_Qualification_Workflow cluster_0 Procurement Process cluster_1 Quality Control Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quotes & CoAs Request Quotes & CoAs Search Suppliers->Request Quotes & CoAs Evaluate Suppliers Evaluate Suppliers Request Quotes & CoAs->Evaluate Suppliers Select Supplier & Purchase Select Supplier & Purchase Evaluate Suppliers->Select Supplier & Purchase Receive Material Receive Material Select Supplier & Purchase->Receive Material Review CoA Review CoA Receive Material->Review CoA Perform In-house QC Perform In-house QC (e.g., NMR, LC-MS) Review CoA->Perform In-house QC Approve for Use Approve for Use Perform In-house QC->Approve for Use Pass Reject & Return Reject & Return Perform In-house QC->Reject & Return Fail Chemical_Structure struct

Caption: Chemical structure of methyl 3-amino-5-chloro-4-hydroxybenzoate.

molecular weight and formula of methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of methyl 3-amino-5-chloro-4-hydroxybenzoate, a key intermediate in pharmaceutical research and specialty chemical synthesis.

Core Molecular and Physical Properties

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a substituted aromatic compound with the following key identifiers and properties:

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₃[1][2]
Molecular Weight 201.61 g/mol [1][2]
CAS Number 40258-68-2[1][2]
Physical Form Solid[2]
Boiling Point 347.7 ± 42.0 °C at 760 mmHg[2]
Storage Conditions Room temperature, protect from light, stored under nitrogen.[2]

Synthesis and Mechanism

Proposed Synthetic Pathway:

Synthesis_Pathway 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid Methyl_3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate 3-Amino-4-hydroxybenzoic_acid->Methyl_3-amino-4-hydroxybenzoate  Esterification (Methanol, Acid Catalyst)   Target_Compound Methyl 3-amino-5-chloro-4-hydroxybenzoate Methyl_3-amino-4-hydroxybenzoate->Target_Compound  Chlorination (e.g., NCS)  

Caption: Proposed synthetic route for methyl 3-amino-5-chloro-4-hydroxybenzoate.

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

The initial step involves the esterification of the carboxylic acid group of 3-amino-4-hydroxybenzoic acid. This is a standard reaction, often catalyzed by an acid in the presence of methanol.

Experimental Protocol (Adapted from the synthesis of Methyl 3-amino-4-hydroxybenzoate[3]):

  • To a solution of 3-amino-4-hydroxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or trimethylsilyl chloride).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude methyl 3-amino-4-hydroxybenzoate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Regioselective Chlorination

The second step is the regioselective chlorination of the methyl 3-amino-4-hydroxybenzoate intermediate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired product. The hydroxyl (-OH) and amino (-NH₂) groups are both activating, ortho-, para-directing groups. The ester (-COOCH₃) group is a deactivating, meta-directing group. The chlorine will preferentially add to a position activated by both the amino and hydroxyl groups.

Experimental Protocol (Conceptual):

  • Dissolve methyl 3-amino-4-hydroxybenzoate in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent like N,N-dimethylformamide).

  • Cool the solution in an ice bath.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise to the stirred solution. The use of NCS is a common and effective method for the chlorination of activated aromatic rings under mild conditions.[4]

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench any remaining chlorinating agent.

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the crude methyl 3-amino-5-chloro-4-hydroxybenzoate by column chromatography or recrystallization.

The expertise in this step lies in controlling the reaction conditions (temperature, stoichiometry of the chlorinating agent) to favor the formation of the desired monochlorinated product and minimize the formation of dichlorinated or other isomeric byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 3-amino-5-chloro-4-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the protons of the amino and hydroxyl groups. The aromatic region should display two singlets, a consequence of the substitution pattern. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, and the carbonyl carbon of the ester will appear at a characteristic downfield shift (typically in the 165-175 ppm range).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 201.61 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this analysis.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram.

Applications in Drug Development and Chemical Synthesis

Methyl 3-amino-5-chloro-4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its substituted benzene ring provides a scaffold for the development of novel therapeutic agents. The presence of multiple functional groups (amino, chloro, hydroxyl, and methyl ester) allows for a variety of chemical transformations, making it a versatile intermediate.

While specific drug candidates directly synthesized from this compound are not detailed in the available search results, its structural motifs are present in various biologically active molecules. The 3-amino-4-hydroxybenzoic acid core is a known component in the biosynthesis of several antibiotics. The introduction of a chlorine atom can significantly modulate the biological activity and pharmacokinetic properties of a molecule.

Potential Areas of Application:

  • Scaffold for Kinase Inhibitors: The substituted aniline structure is a common feature in many kinase inhibitors used in oncology.

  • Intermediate for Agrochemicals: Substituted benzoic acid derivatives are frequently used in the synthesis of herbicides and pesticides.

  • Precursor for Specialty Dyes and Pigments: The chromophoric nature of the substituted aromatic ring suggests potential applications in the development of novel colorants.

Safety and Handling

Methyl 3-amino-5-chloro-4-hydroxybenzoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

  • This reference is not available
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  • Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Premium Chemical Solution. Aggie Access. [Link]

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  • Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies. [Link]

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  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. [Link]

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Methodological & Application

methyl 3-amino-5-chloro-4-hydroxybenzoate as intermediate for glucagon receptor antagonists

[1][2]

Executive Summary

Glucagon Receptor (GCGR) antagonists represent a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by suppressing hepatic glucose production. A critical structural motif in potent GCGR antagonists is the 4-hydroxybenzoic acid "head group," which mimics the native glucagon peptide's interaction with the receptor's transmembrane domain.

Methyl 3-amino-5-chloro-4-hydroxybenzoate serves as a bifunctional "linchpin" intermediate. Its unique ortho-amino-hydroxy substitution pattern allows for the rapid, regioselective construction of benzoxazole or benzimidazole cores—privileged scaffolds that orient the acidic head group and the hydrophobic tail into the receptor's allosteric pocket.

Chemical Profile & Strategic Value

PropertySpecification
Compound Name Methyl 3-amino-5-chloro-4-hydroxybenzoate
CAS Number 40258-68-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Off-white to pale grey solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Purity Requirement >98% (HPLC) for cyclization reactions
Why This Intermediate?
  • Chemoselectivity: The ortho-amino and hydroxyl groups are perfectly positioned for condensation with aldehydes or carboxylic acids to form heterocycles (Benzoxazoles) without the need for complex protecting group strategies.

  • Halogen Modulation (The 5-Cl Effect): The chlorine atom at the 5-position is not merely a bystander. In GCGR SAR (Structure-Activity Relationship) studies, this halogen provides:

    • Lipophilicity: Increases logP, enhancing membrane permeability.

    • Metabolic Stability: Blocks metabolic oxidation at the vacant phenyl position.

    • Steric Fill: Occupies a specific hydrophobic pocket in the receptor, often improving potency compared to the non-chlorinated analog.

  • Ester Handle: The methyl ester serves as a masked carboxylic acid, stable during the harsh cyclization conditions, and is easily hydrolyzed in the final step to reveal the active pharmacophore.

Synthetic Application: Benzoxazole Core Construction

The following protocol details the conversion of Methyl 3-amino-5-chloro-4-hydroxybenzoate into a 2-substituted benzoxazole-5-carboxylate , a core structure found in numerous GCGR antagonist patents and literature (e.g., analogs of L-168,049).

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the intermediate to the active antagonist precursor.

SyntheticWorkflowStartMethyl 3-amino-5-chloro-4-hydroxybenzoate(CAS 40258-68-2)Step1Step 1: Condensation(Imine Formation)Start->Step1ReagentAryl Aldehyde(R-CHO)Reagent->Step1Step2Step 2: Oxidative Cyclization(DDQ or PhI(OAc)2)Step1->Step2 -H2ProductBenzoxazole Intermediate(Scaffold Core)Step2->ProductHydrolysisStep 3: Hydrolysis(LiOH)Product->HydrolysisFinalGCGR Antagonist(Free Acid)Hydrolysis->Final

Caption: Synthetic pathway transforming the amino-hydroxy intermediate into the bioactive benzoxazole pharmacophore.

Detailed Protocol: Oxidative Cyclization to Benzoxazole

Objective: Synthesize Methyl 5-chloro-2-(3,5-dimethylphenyl)benzo[d]oxazole-6-carboxylate (Representative GCGR Antagonist Core).

Reagents & Equipment[1][3]
  • Starting Material: Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 equiv).[1][2]

  • Aldehyde: 3,5-Dimethylbenzaldehyde (1.0 equiv) [Representative lipophilic tail].

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 - 1.1 equiv).

  • Solvent: Anhydrous Ethanol (EtOH) and Dichloromethane (DCM).

  • Apparatus: Round-bottom flask, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
Phase 1: Schiff Base Formation (Condensation)
  • Dissolution: In a 50 mL round-bottom flask, dissolve Methyl 3-amino-5-chloro-4-hydroxybenzoate (201 mg, 1.0 mmol) in anhydrous EtOH (5 mL).

  • Addition: Add 3,5-Dimethylbenzaldehyde (134 mg, 1.0 mmol) dropwise.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting amine indicates the formation of the Schiff base (imine) intermediate.

  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to yield the crude imine residue.

Phase 2: Oxidative Cyclization
  • Re-dissolution: Dissolve the crude residue from Phase 1 in anhydrous DCM (10 mL).

  • Oxidation: Add DDQ (227 mg, 1.0 mmol) slowly to the stirring solution. The reaction is exothermic; add in portions if scaling up.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Mechanism:[3][4][5] DDQ abstracts a hydride from the intermediate oxazoline, driving aromatization to the benzoxazole.

  • Quenching: Pour the reaction mixture into saturated aqueous NaHCO₃ (20 mL) to neutralize acidic byproducts and precipitate the reduced hydroquinone.

Phase 3: Purification
  • Extraction: Extract with DCM (3 x 15 mL). Combine organic layers.

  • Washing: Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

    • Validation: Verify structure via ¹H-NMR (Look for disappearance of NH₂/OH protons and appearance of aromatic benzoxazole signals).

Structural Logic & SAR (Structure-Activity Relationship)

The following diagram explains why this specific intermediate is used in GCGR antagonist design.

SAR_LogicCentralMethyl 3-amino-5-chloro-4-hydroxybenzoateHeadAcidic Head Group(COOH)Central->HeadHydrolysis of Ester(Ionic Interaction with Arg/Lys in Receptor)LinkerRigid Linker(Benzoxazole)Central->LinkerCyclization of NH2/OH(Orients Head & Tail)Cl5-Chloro SubstituentCentral->ClTailHydrophobic Tail(Biaryl/Alkyl)Linker->TailAttached via C-2(Hydrophobic Pocket Interaction)Cl->LinkerIncreases Lipophilicity& Metabolic Stability

Caption: SAR map showing how the intermediate's features translate to the final drug's pharmacophore.

Expert Insights & Troubleshooting

  • Oxidant Selection: While DDQ is standard, it can be difficult to remove completely. For larger scales, PhI(OAc)₂ (iodobenzene diacetate) is a cleaner alternative for the cyclization step.

  • Regioselectivity: The 3-amino-4-hydroxy arrangement ensures that the nitrogen attacks the aldehyde carbon first (imine formation), followed by oxygen closure. This precludes the formation of regioisomers, a common issue in other heterocycle syntheses.

  • Handling the Ester: Do not hydrolyze the methyl ester before cyclization. The free acid interferes with the condensation reaction and makes purification difficult due to high polarity. Always hydrolyze (LiOH/THF/Water) as the final step.

  • Safety: DDQ generates HCN in trace amounts if exposed to strong acids; maintain basic or neutral workup conditions.

References

  • Cascieri, M. A., et al. (1999). "Characterization of a novel, non-peptidyl glucagon receptor antagonist." Journal of Biological Chemistry. Link

  • Xiong, Y., et al. (2012). "Discovery of a novel series of benzimidazole-based glucagon receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Incyte Corporation. (2019). "Heterocyclic compounds as immunomodulators." WO Patent 2019191707A1. (Demonstrates the specific synthesis of benzoxazoles from Methyl 3-amino-5-chloro-4-hydroxybenzoate). Link

  • Kodra, J. T., et al. (2008). "Glucagon receptor antagonists: clinical potential and current status." Expert Opinion on Therapeutic Patents. Link

  • Merck & Co. (2002). "Substituted trisubstituted ureas as glucagon receptor antagonists."[6] US Patent 6,881,746. (Contextualizes the urea/amide derivatives of the scaffold). Link

Systematic Approach to Solvent Selection for the Recrystallization of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Achieving high purity of this compound is critical for its intended use, and recrystallization is a fundamental and effective purification technique. The success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for the rational selection of a recrystallization solvent for methyl 3-amino-5-chloro-4-hydroxybenzoate. It outlines the principles of solvent selection, provides a systematic screening protocol, and details an optimized procedure using a binary solvent system.

The Critical Role of the Solvent in Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice, while impurities remain in the solution (the mother liquor).

An ideal recrystallization solvent should meet several key criteria:

  • Differential Solubility : The compound of interest should be highly soluble at high temperatures but poorly soluble at low temperatures.[1]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[1]

  • Chemical Inertness : The solvent must not react with the compound being purified.

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety : The solvent should have low toxicity and flammability.

Rationale for Solvent Selection: A Physicochemical Analysis

The molecular structure of methyl 3-amino-5-chloro-4-hydroxybenzoate dictates its solubility characteristics.

  • Polar Functional Groups : The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for strong hydrogen bonding, imparting significant polar character.

  • Other Groups : The methyl ester (-COOCH3) group is moderately polar, while the chloro (-Cl) substituent and the benzene ring are nonpolar or lipophilic.

This combination of polar and nonpolar features suggests that a single solvent may not be ideal. The compound is likely too soluble in highly polar solvents like methanol or ethanol even at room temperature, leading to poor recovery. Conversely, it will be largely insoluble in nonpolar solvents like hexane or toluene. Therefore, a binary solvent system, which involves a "good" solvent that dissolves the compound well and a "poor" or "anti-solvent" in which the compound is insoluble, is often the most effective approach.[2]

Table 1: Candidate Solvents for Screening
SolventPolarityBoiling Point (°C)Key Considerations
WaterVery High100Excellent anti-solvent for polar organic molecules.
MethanolHigh65Good "good" solvent, but toxicity is a concern.
EthanolHigh78Excellent "good" solvent, less toxic than methanol.[3]
IsopropanolMedium-High82A good alternative to ethanol.
AcetoneMedium56Good solvent, but its low boiling point can be problematic.
Ethyl AcetateMedium77A versatile solvent, often used in pairs with nonpolar solvents.
TolueneLow111May dissolve nonpolar impurities. High boiling point.
Heptane/HexaneVery Low98 / 69Excellent anti-solvents.

Based on this analysis, an Ethanol/Water binary system is a highly promising candidate. Ethanol acts as the "good" solvent due to its ability to engage in hydrogen bonding, while water serves as an excellent, miscible "anti-solvent."[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol allows for the rapid and efficient determination of a suitable solvent system using a small amount of crude material.

G cluster_0 Single Solvent Screening cluster_1 Binary Solvent Screening A Place ~20 mg of crude product in a small test tube B Add candidate solvent dropwise (e.g., 0.5 mL Ethanol) at RT A->B C Observe Solubility at RT B->C D If soluble at RT, SOLVENT IS UNSUITABLE (Poor Recovery) C->D Soluble E If insoluble at RT, heat gently in a water bath C->E Insoluble F Observe Solubility when Hot E->F G If insoluble when hot, SOLVENT IS UNSUITABLE (Poor Solvent) F->G Insoluble H If soluble when hot, allow to cool slowly to RT, then in an ice bath F->H Soluble I Observe Crystal Formation H->I J Abundant Crystals Form: IDEAL SINGLE SOLVENT I->J K No/Few Crystals Form: Candidate for Binary System ('Good' Solvent) I->K L Dissolve ~20 mg crude product in minimum volume of hot 'Good' Solvent (from K) K->L Proceed if no single solvent is ideal M Add 'Poor' Solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness appears L->M N Add 1-2 drops of hot 'Good' Solvent to redissolve the precipitate (clear solution) M->N O Cool slowly to RT, then in an ice bath N->O P Observe Crystal Formation O->P Q Abundant Crystals Form: OPTIMAL BINARY SYSTEM P->Q

Caption: Workflow for selecting a recrystallization solvent.

Table 2: Solvent Screening Observation Log
Solvent TestedSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
WaterInsolubleSparingly Soluble-Potential "Poor" Solvent
EthanolSparingly SolubleVery SolubleMinimalPotential "Good" Solvent
Ethyl AcetateSparingly SolubleSolubleSomePossible Single Solvent
HeptaneInsolubleInsoluble-Unsuitable
Ethanol/Water --Excellent Optimal System
Protocol 2: Optimized Recrystallization of Methyl 3-amino-5-chloro-4-hydroxybenzoate

This protocol details the full recrystallization process using the optimized Ethanol/Water binary solvent system.

G A Step 1: Dissolution Dissolve crude product in a minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask. B Step 2: Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly through fluted filter paper. A->B Optional C Step 3: Induction of Crystallization To the hot, clear ethanolic solution, add hot water dropwise until a slight, persistent cloudiness is observed. A->C B->C D Step 4: Clarification Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear saturated solution. C->D E Step 5: Cooling & Crystal Growth Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, cool further in an ice-water bath for ~30 minutes. D->E F Step 6: Isolation Collect the crystals by vacuum filtration using a Büchner funnel. E->F G Step 7: Washing Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture. F->G H Step 8: Drying Dry the purified crystals in a vacuum oven or desiccator to a constant weight. G->H I Step 9: Analysis Determine yield (percent recovery) and assess purity via melting point and/or other analytical techniques. H->I

Caption: Step-by-step recrystallization protocol.

Detailed Steps:

  • Dissolution : Place the crude methyl 3-amino-5-chloro-4-hydroxybenzoate in an appropriately sized Erlenmeyer flask. Add a boiling chip. Heat ethanol on a hot plate and add the minimum volume of hot ethanol to the flask to completely dissolve the solid.

  • Decolorization (Optional) : If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional) : If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[5][6] This must be done quickly to prevent premature crystallization.

  • Inducing Crystallization : Reheat the clear solution to boiling. Add hot water dropwise while swirling until the solution becomes faintly cloudy.

  • Clarification : Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now saturated.

  • Cooling : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[5]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the filter cake with a small portion of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[5]

  • Drying : Dry the crystals thoroughly to remove residual solvent, which can depress the melting point.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is too close to the melting point of the solute; the solution is supersaturated at a temperature above the solute's melting point.Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool again.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated; cooling was too rapid.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If too much solvent was used, evaporate some of it and cool again.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Minimize heat loss during any filtration steps.
Colored Crystals Colored impurities were not fully removed.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol and other organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for methyl 3-amino-5-chloro-4-hydroxybenzoate and all solvents used.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • Vertex AI Search. (n.d.). Recrystallization.
  • Vertex AI Search. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Purification: How To - Chemistry.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Vertex AI Search. (n.d.). RECRYSTALLISATION.
  • Chem355 Labbook-2020. (n.d.). Chem355 Labbook-2020.
  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?.

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Application Note: Strategic Functionalization of the Amino Group in Methyl 3-Amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 3-amino-5-chloro-4-hydroxybenzoate is a highly valuable, multi-functionalized aromatic scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its strategic substitution allows for the systematic exploration of chemical space to develop novel compounds with tailored properties. The primary amino group serves as a key handle for a wide array of chemical transformations. This guide provides an in-depth exploration of several robust protocols for the selective functionalization of this amino group, including acylation, sulfonylation, N-alkylation, N-arylation, and diazotization. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into achieving high chemoselectivity and yield.

Introduction: The Versatility of a Privileged Scaffold

The methyl 3-amino-5-chloro-4-hydroxybenzoate structure incorporates several key functional groups: a nucleophilic primary amine, a weakly acidic phenol, and an ester. This arrangement presents both an opportunity and a challenge for the synthetic chemist. The opportunity lies in the ability to introduce diverse functionalities, while the challenge is to achieve chemoselectivity, modifying the amino group without affecting the hydroxyl or ester moieties.[2][3]

The N-functionalized derivatives of this and related aminophenol scaffolds are precursors to a wide range of high-value molecules, including pharmaceuticals, molecular probes, and advanced polymers.[4][5][6][7] This document serves as a practical guide for researchers, providing validated methods to unlock the synthetic potential of this versatile building block.

Chemoselective N-Acylation

Acylation is a fundamental transformation that converts the primary amine into a stable amide. This modification is crucial for modulating the electronic properties of the molecule and is a common step in the synthesis of bioactive compounds. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl allows for selective N-acylation under controlled conditions.

Causality of Experimental Design: The use of a base like pyridine or triethylamine is twofold: it neutralizes the acid byproduct (e.g., HCl from an acyl chloride) and acts as a catalyst. Acetic anhydride is a common, effective acylating agent, while enzymatic methods can offer exceptional selectivity under mild conditions.[8][9]

Protocol 2.1: N-Acetylation with Acetic Anhydride

This protocol describes the straightforward N-acetylation of the starting material.

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 1.0 g 4.96 1.0
Acetic Anhydride 102.09 0.56 mL 5.95 1.2
Pyridine 79.10 5 mL - Solvent/Base

| Dichloromethane (DCM) | 84.93 | 20 mL | - | Solvent |

Step-by-Step Methodology:

  • Suspend methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 g, 4.96 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (5 mL) to the suspension and stir until a clear solution is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.56 mL, 5.95 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of 1 M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

G cluster_0 N-Acylation Reaction Start Methyl 3-amino-5-chloro- 4-hydroxybenzoate Product N-acetylated Product Start->Product Acylation Reagents Acetic Anhydride, Pyridine, DCM Reagents->Start

Caption: N-Acylation of the starting material.

N-Sulfonylation

The formation of a sulfonamide linkage is a common strategy in drug design, as sulfonamides are key pharmacophores in various therapeutic agents. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.

Causality of Experimental Design: Similar to acylation, a non-nucleophilic base is required to scavenge the HCl generated during the reaction. The reaction is typically run at a low temperature to control its exothermicity and minimize side reactions.

Protocol 3.1: Synthesis of N-Tosyl-Substituted Derivative

This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 1.0 g 4.96 1.0
p-Toluenesulfonyl Chloride (TsCl) 190.65 1.04 g 5.46 1.1
Triethylamine (TEA) 101.19 1.04 mL 7.44 1.5

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 25 mL | - | Solvent |

Step-by-Step Methodology:

  • Dissolve methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 g, 4.96 mmol) in 25 mL of anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Add triethylamine (1.04 mL, 7.44 mmol) via syringe.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.04 g, 5.46 mmol) in 10 mL of anhydrous THF.

  • Add the TsCl solution dropwise to the amine solution over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with 5% citric acid solution (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude sulfonamide by column chromatography on silica gel.

G cluster_1 N-Sulfonylation Workflow Start Dissolve Substrate & Base in THF Cool Cool to 0 °C Start->Cool AddTsCl Add TsCl Solution Dropwise Cool->AddTsCl React Stir Overnight at RT AddTsCl->React Workup Filtration & Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Pure Sulfonamide Purify->Product

Caption: Workflow for N-Sulfonylation.

N-Alkylation Strategies

Introducing alkyl groups to the nitrogen atom can significantly alter the lipophilicity and basicity of the parent molecule. Direct alkylation with alkyl halides is often problematic due to risks of O-alkylation and over-alkylation. More controlled and chemoselective methods are therefore preferred.

Reductive Amination

Reductive amination is a powerful, two-step, one-pot process that converts a primary amine into a secondary or tertiary amine.[10][11] It involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by in-situ reduction.[12][13]

Causality of Experimental Design: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reducing agents because they are mild enough not to reduce the starting aldehyde/ketone but are effective at reducing the intermediate iminium ion.[12] The reaction is typically run in a slightly acidic medium to facilitate imine formation.

Protocol 4.1.1: N-Benzylation via Reductive Amination

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 1.0 g 4.96 1.0
Benzaldehyde 106.12 0.53 mL 5.21 1.05
Sodium Triacetoxyborohydride 211.94 1.58 g 7.44 1.5
Dichloroethane (DCE) 98.96 30 mL - Solvent

| Acetic Acid | 60.05 | 0.28 mL | 4.96 | 1.0 |

Step-by-Step Methodology:

  • To a solution of methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 g, 4.96 mmol) in 30 mL of dichloroethane (DCE), add benzaldehyde (0.53 mL, 5.21 mmol) and acetic acid (0.28 mL, 4.96 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.58 g, 7.44 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction carefully by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash chromatography to obtain the N-benzylated amine.

N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

This modern, sustainable approach uses alcohols as alkylating agents, with water as the only byproduct.[14] A transition metal catalyst (often Ru or Ir-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.[15]

Protocol 4.2.1: N-Ethylation with Ethanol

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 0.5 g 2.48 1.0
Ethanol 46.07 5 mL - Reagent/Solvent
[Ru(p-cymene)Cl₂]₂ (Catalyst) 612.39 15.2 mg 0.025 0.01
Xantphos (Ligand) 578.68 28.7 mg 0.05 0.02
Potassium tert-butoxide (Base) 112.21 278 mg 2.48 1.0

| Toluene, Anhydrous | 92.14 | 10 mL | - | Solvent |

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (15.2 mg, 0.025 mmol), Xantphos (28.7 mg, 0.05 mmol), and potassium tert-butoxide (278 mg, 2.48 mmol).

  • Add methyl 3-amino-5-chloro-4-hydroxybenzoate (0.5 g, 2.48 mmol).

  • Evacuate and backfill the tube with argon (3 cycles).

  • Add anhydrous toluene (10 mL) and ethanol (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to isolate the N-ethylated product.

N-Arylation Cross-Coupling Reactions

The formation of a diarylamine bond is a cornerstone of modern synthetic chemistry. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are the premier methods for this transformation.[16][17][18][19]

Causality of Experimental Design: The Buchwald-Hartwig reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and depends on the specific substrates.[16][20] The Chan-Lam coupling offers a complementary, often milder, approach using a copper catalyst and can sometimes be run in the presence of air.[17][21][22]

Protocol 5.1: Buchwald-Hartwig Amination with 4-Bromotoluene

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 0.5 g 2.48 1.0
4-Bromotoluene 171.04 0.47 g 2.73 1.1
Pd₂(dba)₃ 915.72 45.4 mg 0.05 0.02 (Pd)
XPhos 476.65 56.7 mg 0.12 0.048
NaOtBu 96.10 357 mg 3.72 1.5

| Toluene, Anhydrous | 92.14 | 20 mL | - | Solvent |

Step-by-Step Methodology:

  • In a glovebox, combine methyl 3-amino-5-chloro-4-hydroxybenzoate (0.5 g, 2.48 mmol), 4-bromotoluene (0.47 g, 2.73 mmol), Pd₂(dba)₃ (45.4 mg, 0.05 mmol), XPhos (56.7 mg, 0.12 mmol), and sodium tert-butoxide (357 mg, 3.72 mmol) in a Schlenk tube.

  • Add 20 mL of anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the N-arylated product.

G cluster_2 Buchwald-Hartwig Cross-Coupling Start Methyl 3-amino-5-chloro- 4-hydroxybenzoate + Aryl Halide Product N-Arylated Product Start->Product C-N Coupling Reagents Pd Catalyst, Phosphine Ligand, Base, Toluene Reagents->Start

Caption: N-Arylation via Buchwald-Hartwig amination.

Diazotization and Subsequent Transformations

Diazotization converts the primary amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺). This intermediate is unstable and is typically generated in situ at low temperatures before being immediately reacted with a nucleophile to displace N₂ gas, a superb leaving group. This allows access to a wide range of functionalities that are difficult to introduce directly.

Causality of Experimental Design: The reaction must be performed in a cold, acidic solution (typically with HCl or H₂SO₄ and sodium nitrite) to form the nitrous acid (HONO) reagent in situ and to stabilize the resulting diazonium salt.[23][24] Warming the solution before adding the subsequent reagent can lead to undesired substitution by water, forming a phenol.[23]

Protocol 6.1: Sandmeyer Reaction to Introduce a Cyano Group

Quantitative Data:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-amino-5-chloro-4-hydroxybenzoate 201.61 1.0 g 4.96 1.0
Sodium Nitrite (NaNO₂) 69.00 0.38 g 5.46 1.1
Hydrochloric Acid (conc. HCl) 36.46 2.5 mL ~30 ~6

| Copper(I) Cyanide (CuCN) | 89.56 | 0.53 g | 5.95 | 1.2 |

Step-by-Step Methodology:

  • Diazotization:

    • Suspend methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 g, 4.96 mmol) in a mixture of water (5 mL) and concentrated HCl (2.5 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (0.38 g, 5.46 mmol) in 2 mL of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt. Stir for 15 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) cyanide (0.53 g, 5.95 mmol) in a solution of NaCN (0.58 g, 11.9 mmol) in 5 mL of water. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuCN solution. Vigorous evolution of N₂ gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting benzonitrile derivative by column chromatography or recrystallization.

Characterization of Functionalized Products

Confirmation of successful functionalization requires thorough analytical characterization. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. For N-acylation, the appearance of a new amide N-H signal and methyl/methylene signals from the acyl group is expected. For N-alkylation/arylation, new signals corresponding to the introduced alkyl/aryl group will be present, and the chemical shift of the aromatic protons adjacent to the nitrogen will change.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the new compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the transformation of the primary amine. For example, in acylation, the characteristic N-H stretching bands of the primary amine (~3300-3500 cm⁻¹) will be replaced by a single N-H stretch of the secondary amide and a strong carbonyl (C=O) stretch (~1650-1680 cm⁻¹).

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. Retrieved from [Link]

  • PMC. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance and development of the methods for syntheses of N-functionalized 2-aminophenols via transformation of C─H bond. Retrieved from [Link]

  • ACS Publications. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • PubMed. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Retrieved from [Link]

  • ACS Publications. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Greener Educational Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ConnectSci. (1984). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Australian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • ResearchGate. (n.d.). Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. Retrieved from [Link]

  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • PMC. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). KR890004364B1 - Alkylation Process of Aromatic Amines.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (n.d.). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Retrieved from [Link]

  • PMC. (2013). Regiochemical Reversals in Nitrosobenzene Reactions with Carbonyl Compounds: α-Aminooxyketone versus α-Hydroxyaminoketone Products. Retrieved from [Link]

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Application Note: Strategic Utilization of Methyl 3-amino-5-chloro-4-hydroxybenzoate in Benzoxazole Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-amino-5-chloro-4-hydroxybenzoate in Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring:

  • 1,2-Aminophenol Motif: The core requirement for synthesizing benzoxazoles, a heterocycle ubiquitous in immunomodulators (e.g., PD-1/PD-L1 inhibitors) and antimicrobial agents.

  • 5-Chloro Substituent: Provides critical metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity, often improving the pharmacokinetic profile of the final drug candidate.

  • Methyl Ester Handle: Allows for late-stage diversification via amidation or hydrolysis, enabling the rapid generation of focused libraries.

This guide details the protocols for converting this scaffold into bioactive 2-substituted benzoxazoles, focusing on oxidative cyclization and orthoester condensation.

Mechanistic Insight: The Oxidative Cyclization Pathway

The primary utility of this compound is the formation of the benzoxazole ring.[1] The presence of the electron-withdrawing chlorine atom at the 5-position and the ester at the 1-position influences the nucleophilicity of the amine.

Mechanism:

  • Imine Formation: The aniline nitrogen attacks an aldehyde electrophile to form a Schiff base (imine).

  • Ring Closure: The phenolic oxygen attacks the imine carbon. In oxidative conditions (e.g., DDQ), this reversible step is driven forward by the aromatization of the oxazole ring.

Pathway Visualization

ReactionPathway Start Methyl 3-amino-5-chloro- 4-hydroxybenzoate Imine Schiff Base Intermediate Start->Imine + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Cyclized Benzoxazoline (Non-aromatic) Imine->Cyclized Tautomerization Product 2-Arylbenzoxazole Derivative Cyclized->Product Oxidation (DDQ) - 2H

Caption: Mechanistic pathway from precursor to benzoxazole via oxidative cyclization.

Experimental Protocols

Protocol A: Oxidative Cyclization with Aryl Aldehydes (The "PD-1 Inhibitor" Route)

Based on methodologies used in the synthesis of immunomodulators (e.g., WO2019191707).

Objective: Synthesis of 2-aryl-5-chloro-6-methoxycarbonylbenzoxazoles.

Reagents:

  • Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 equiv)

  • Aryl Aldehyde (e.g., 3-bromo-2-methylbenzaldehyde) (0.95 equiv)

  • Ethanol (EtOH) - anhydrous

  • Dichloromethane (DCM)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv)

Step-by-Step Methodology:

  • Schiff Base Formation:

    • In a reaction vial, dissolve Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.04 g, 5.16 mmol) and the chosen Aryl Aldehyde (4.92 mmol) in anhydrous EtOH (25 mL).

    • Stir the mixture at Room Temperature (20–25°C) for 1 hour .

    • Checkpoint: Monitor by TLC. The disappearance of the aldehyde spot indicates imine formation.

    • Concentrate the mixture under reduced pressure to remove ethanol.[2]

  • Oxidative Ring Closure:

    • Redissolve the residue in DCM (25 mL).

    • Add DDQ (1.12 g, 4.92 mmol) in a single portion.

    • Stir the dark mixture at Room Temperature for 30 minutes .

    • Note: The reaction is typically rapid. DDQ is reduced to DDQ-hydroquinone (precipitate).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the spent oxidant (DDQ-hydroquinone).

    • Wash the filtrate with saturated NaHCO₃ solution (2 x 20 mL) to remove acidic byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Yield: 65–85% depending on the aldehyde.

Protocol B: Condensation with Orthoesters (One-Pot Synthesis)

Ideal for introducing alkyl groups or unsubstituted C2 positions.

Objective: Synthesis of 2-substituted benzoxazoles without external oxidants.

Reagents:

  • Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 equiv)

  • Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (3-5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Solvent: Toluene or Xylene

Methodology:

  • Setup: Charge a round-bottom flask with the amino-hydroxybenzoate, the orthoester, and catalytic pTSA in toluene.

  • Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap or drying tube.

  • Duration: Stir for 3–6 hours. The reaction is driven by the removal of ethanol.

  • Workup: Cool to RT. Evaporate the solvent.[2] Recrystallize the residue from EtOH/Water.

Data Analysis & Troubleshooting

Comparative Reaction Metrics
ParameterProtocol A (Aldehyde + DDQ)Protocol B (Orthoester)
Substrate Scope Aryl, HeteroarylAlkyl, H, some Aryl
Reaction Temp Room TemperatureReflux (>100°C)
Time 1.5 Hours (Total)3–6 Hours
Atom Economy Lower (DDQ waste)Higher (EtOH byproduct)
Key Risk Over-oxidation of sensitive groupsThermal degradation
Troubleshooting Guide
  • Problem: Low yield in Protocol A.

    • Root Cause:[3][4][5] Incomplete imine formation before DDQ addition.

    • Solution: Ensure the ethanol step runs to completion (check TLC) before swapping solvents. Use molecular sieves in the ethanol step if the aldehyde is unreactive.

  • Problem: Product co-elutes with DDQ residues.

    • Solution: Wash the crude DCM layer thoroughly with 10% sodium bisulfite solution before the bicarbonate wash to quench/remove residual oxidants.

  • Problem: Regioisomers (rare for this scaffold).

    • Insight: Due to the specific 3-amino-4-hydroxy arrangement, regioisomers are generally not formed. However, ensure the starting material is not the 4-amino-3-hydroxy isomer if sourcing from new suppliers.

Workflow Visualization

Workflow Prep Step 1: Reagent Prep Dissolve Benzoate + Aldehyde in Anhydrous EtOH Schiff Step 2: Schiff Base Formation Stir 1h @ RT Prep->Schiff Evap Step 3: Solvent Swap Evaporate EtOH -> Redissolve in DCM Schiff->Evap Oxidation Step 4: Cyclization Add DDQ, Stir 30 min @ RT Evap->Oxidation Workup Step 5: Workup Filter (Celite) -> Wash (NaHCO3) Oxidation->Workup

Caption: Operational workflow for the synthesis of benzoxazole immunomodulators.

References

  • WO2019191707A1. Heterocyclic compounds as immunomodulators. Google Patents.
  • US8389511B2. Bicyclic heterocyclic derivative. Google Patents.
  • Organic Chemistry Portal . Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 3-Amino-5-chloro-4-hydroxybenzoate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS No. 40258-68-2) has emerged as a particularly valuable chemical entity.[1][2] This compound is not merely a reagent but a versatile molecular scaffold, offering a unique combination of reactive sites that medicinal chemists can exploit to generate diverse libraries of bioactive molecules. Its stable, substituted benzene ring provides a rigid core, while the strategically placed amino, chloro, hydroxyl, and methyl ester functional groups serve as synthetic handles for introducing molecular diversity and tailoring physicochemical properties.

This guide provides an in-depth exploration of methyl 3-amino-5-chloro-4-hydroxybenzoate as a foundational building block in drug discovery campaigns. We will delve into its properties, strategic applications, and provide detailed protocols for its use in the synthesis and screening of novel compound libraries, with a particular focus on the development of kinase inhibitors—a cornerstone of modern oncology and immunology research.[3][4]

Section 1: Physicochemical Properties and Handling

The utility of any chemical scaffold begins with a thorough understanding of its physical and chemical characteristics. Methyl 3-amino-5-chloro-4-hydroxybenzoate is a solid compound with a molecular weight of 201.61 g/mol and a formula of C₈H₈ClNO₃.[1] Its stability makes it a reliable choice for a variety of synthetic reactions.[1]

Table 1: Key Properties of Methyl 3-Amino-5-chloro-4-hydroxybenzoate

PropertyValueSource(s)
CAS Number 40258-68-2[1][2][5]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1][5]
Physical Form Solid[5]
Purity Typically ≥98%[5]
Storage Room temperature, in an inert atmosphere, protected from light.[1][5]
Boiling Point 347.7 ± 42.0 °C at 760 mmHg[5]

Protocol 1.1: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Upon receipt, store the container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability and prevent degradation.[1] Protect from direct light.[5]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate tools (e.g., a spatula) and a contained weighing environment.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Section 2: The Strategic Value in Medicinal Chemistry

The power of methyl 3-amino-5-chloro-4-hydroxybenzoate lies in its identity as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets through selective modification. The functional groups on this scaffold provide distinct opportunities for chemical elaboration.

  • Amino Group (-NH₂): Acts as a key nucleophile, ideal for forming amide bonds, sulfonamides, or undergoing reductive amination. This is often the primary site for introducing diversity to explore target binding pockets.

  • Hydroxyl Group (-OH): Can be alkylated to form ethers or acylated to form esters, allowing for modulation of solubility, hydrogen bonding capacity, and metabolic stability.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide coupling, or it can be directly converted to amides. This site is crucial for interacting with polar residues in a target protein.

  • Chloro Group (-Cl): Provides steric bulk and electronic modification. While less reactive than other halogens, it can potentially participate in cross-coupling reactions under specific conditions or serve as a key interaction point within a binding site.

G cluster_mods Potential Synthetic Modifications cluster_reactions Resulting Derivatives Scaffold Methyl 3-amino-5-chloro-4-hydroxybenzoate (Core Scaffold) Amine Amino (-NH₂) Scaffold->Amine Site 1 Hydroxyl Hydroxyl (-OH) Scaffold->Hydroxyl Site 2 Ester Methyl Ester (-COOCH₃) Scaffold->Ester Site 3 Chloro Chloro (-Cl) Scaffold->Chloro Site 4 Amides Amide / Sulfonamide Derivatives Amine->Amides Acylation, Sulfonylation Ethers Ether Derivatives Hydroxyl->Ethers Alkylation (e.g., Williamson Ether Synthesis) AcidsAmides Carboxylic Acids & Secondary Amides Ester->AcidsAmides Hydrolysis, Amidation CrossCoupling Steric/Electronic Modulation Chloro->CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald)

Caption: Potential sites for synthetic modification on the core scaffold.

Section 3: Application Protocol - Synthesis of a Novel Kinase Inhibitor Library

This section provides a representative workflow for utilizing methyl 3-amino-5-chloro-4-hydroxybenzoate to generate a library of potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This approach is inspired by studies on related 4-amino-3-chloro benzoate ester derivatives which have shown promise as EGFR inhibitors.[3][6]

Caption: Experimental workflow for library synthesis and characterization.

Objective: To synthesize a 10-member library of novel N-acylated derivatives of methyl 3-amino-5-chloro-4-hydroxybenzoate for subsequent biological screening.

Materials:

  • Methyl 3-amino-5-chloro-4-hydroxybenzoate

  • A diverse set of 10 carboxylic acids (e.g., benzoic acids, heteroaromatic carboxylic acids)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 3.1: Parallel Amide Coupling Synthesis

Causality: This protocol utilizes a standard amide coupling reaction. DCC (or the more modern HATU) is a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group on the scaffold. HOBt is added to suppress side reactions and improve yield.

  • Preparation: In 10 separate reaction vials, add methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 eq, e.g., 50 mg, 0.248 mmol).

  • Reagent Addition: To each vial, add one of the 10 unique carboxylic acids (1.1 eq, 0.273 mmol) and HOBt (1.2 eq, 0.298 mmol).

  • Dissolution: Dissolve the contents of each vial in anhydrous DMF (2 mL).

  • Initiation: Add a solution of DCC (1.2 eq, 0.298 mmol) in anhydrous DCM (1 mL) to each vial. If using HATU, add it directly along with a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the vials and stir the reactions at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Dilute the filtrate with EtOAc (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product from each vial using silica gel column chromatography, typically with a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the identity and purity of each of the 10 final compounds using LC-MS and ¹H NMR spectroscopy.

Section 4: Application Protocol - In Vitro Biological Screening

Once the library is synthesized and confirmed, the next step is to assess its biological activity. This protocol describes a common luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR.

Protocol 4.1: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. More ADP corresponds to higher kinase activity. An effective inhibitor will block the kinase, leading to less ADP production and a lower luminescence signal.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes the kinase buffer, recombinant human EGFR enzyme, the substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP.

  • Compound Plating: Serially dilute the 10 synthesized compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Dispense these dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add the EGFR enzyme to all wells except the negative controls.

    • Add the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Table 2: Representative Screening Data (Hypothetical)

Compound IDR-Group (from coupled acid)IC₅₀ against EGFR (µM)
Lead-01 4-fluorophenyl0.85
Lead-02 3-pyridyl1.2
Lead-03 2-thienyl5.6
Lead-04 3,4-dimethoxyphenyl> 50
Erlotinib (Reference Compound)0.02

Section 5: Pathway Analysis and Mechanism of Action

Understanding the biological context of the target is crucial. EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[7] An inhibitor developed from our scaffold would act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a high-value, versatile chemical scaffold for modern drug discovery. Its well-defined reactive sites allow for the systematic and efficient generation of diverse chemical libraries. As demonstrated through the representative protocols for kinase inhibitor synthesis and screening, this starting material provides a robust foundation for structure-activity relationship (SAR) studies. Researchers and drug development professionals can leverage this accessible building block to accelerate their discovery campaigns, from initial hit identification to lead optimization, across a wide range of therapeutic targets.

References

  • Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Premium Chemical Solution.Vertex AI Search.
  • 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues.Australian Journal of Chemistry.
  • Methyl 3-amino-5-chloro-2-hydroxybenzo
  • Methyl 3-Amino-5-chloro-4-hydroxybenzo
  • Methyl 3-amino-4-hydroxybenzo
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • methyl 3-chloro-4-hydroxy-5-methoxybenzo
  • CAS 536-25-4: Methyl 3-amino-4-hydroxybenzo
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.PMC.
  • Methyl 3-amino-5-chloro-4-hydroxybenzo
  • 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID.Inxight Drugs.
  • Methyl 3-amino-5-chloro-2-hydroxybenzo
  • Methyl 3-amino-5-hydroxybenzo
  • 861315-62-0 | Methyl 3-amino-4-hydroxy-5-methylbenzo
  • Methyl 3-amino-4-hydroxybenzo
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.PubMed.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.PMC.
  • Drug Discovery - Inhibitor.chemical-kinomics.
  • methyl 3-amino-4-hydroxybenzo
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • Methyl 3-amino-4-hydroxybenzo
  • Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases.MDPI.
  • Scaffold-mediated miRNA-155 inhibition promotes regenerative macrophage polarisation leading to anti-inflamm
  • (PDF) Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization.
  • Methyl 4-hydroxybenzoate EMPROVE ESSENTIAL Ph Eur,BP,JP,NF,FCC 99-76-3.Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Methyl 3-amino-5-chloro-4-hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Isomer Landscape

Before initiating separation, it is critical to define the "isomers" in your matrix. For this benzoate derivative, "isomers" typically refer to regioisomers formed during the chlorination or nitration steps of synthesis.

Compound TypeStructure / IdentityElution Behavior (Reverse Phase)
Target Methyl 3-amino-5-chloro-4-hydroxybenzoate Intermediate Retention. The chlorine atom adds hydrophobicity compared to the des-chloro precursor.[1]
Impurity A Methyl 3-amino-4-hydroxybenzoate (Des-chloro starting material)Early Eluter. Lacks the hydrophobic Cl atom; more polar.[1]
Impurity B Regioisomers (e.g., Cl at pos. 2 or 6)Critical Pair. Very similar hydrophobicity to target. Requires

selectivity (Phenyl column) or optimized C18.[1]
Impurity C Di-chloro analogs (Over-chlorinated)Late Eluter. Two Cl atoms significantly increase hydrophobicity.[1]

Master Protocol: Method Development

This protocol uses a Quality by Design (QbD) approach. Do not rely on a single set of conditions; instead, use this tiered strategy to ensure resolution (


) between the target and its critical isomeric pairs.
Tier 1: The "Workhorse" Method (Starting Point)

Best for general purity checks and separating the des-chloro impurity.[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring) & 230 nm (Chlorine absorbance contribution).

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 60% B[1]

    • 20 min: 90% B (Wash)

Tier 2: The "Isomer Resolver" Method (Advanced)

Required if the Target and Regioisomers co-elute. The Phenyl-Hexyl phase exploits the electron-donating/withdrawing differences in the aromatic ring positions.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
    .
    
  • Rationale: The

    
     interactions are sensitive to the orthogonal position of the Chlorine and Amino groups, offering selectivity that C18 (purely hydrophobic) cannot.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[2][3]

    • Note: Methanol promotes

      
       interactions better than Acetonitrile.[1]
      
  • Gradient: Isocratic hold at 25% B for 5 mins, then ramp to 70% B over 20 mins.

Workflow Visualization

The following diagram outlines the logical flow for method selection and optimization based on your specific separation goals.

MethodDevelopment Start START: Define Separation Goal CheckImpurity Is main impurity Des-chloro (Starting Material)? Start->CheckImpurity CheckRegio Are Regioisomers present? CheckImpurity->CheckRegio No Tier1 USE TIER 1: C18 Column Acidic Mobile Phase (pH 2.7) CheckImpurity->Tier1 Yes CheckRegio->Tier1 Unknown Tier2 USE TIER 2: Phenyl-Hexyl Column Methanol / NH4OAc (pH 4.5) CheckRegio->Tier2 Yes (Critical Pair) VerifyRes Check Resolution (Rs) Tier1->VerifyRes Pass Rs > 2.0 Method Validated VerifyRes->Pass Success Fail Rs < 1.5 (Co-elution) VerifyRes->Fail Failure Fail->Tier2 Switch Selectivity Optimize Optimize Temperature (Lower Temp = Better Selectivity) Tier2->Optimize Optimize->Pass

Caption: Decision matrix for selecting between C18 (hydrophobic) and Phenyl-Hexyl (pi-selective) stationary phases.

Troubleshooting Center (FAQs)

Category: Peak Shape & Tailing

Q: Why is my target peak tailing significantly (Asymmetry > 1.5)?

  • Root Cause: The 3-amino group is basic.[1] At neutral pH, it can interact with free silanols on the silica support (Secondary Silanol Interaction).

  • Fix 1 (pH): Ensure Mobile Phase A is acidic (pH < 3.0) . This protonates the amine (

    
    ), but more importantly, it suppresses the ionization of silanols (
    
    
    
    to
    
    
    ), reducing cation exchange.
  • Fix 2 (Additive): If you must use neutral pH, add 0.1% Triethylamine (TEA) as a competitive blocker for silanol sites.

  • Fix 3 (Column): Switch to a "Base Deactivated" or "High Coverage" C18 column (e.g., Zorbax Bonus-RP).

Category: Resolution (Selectivity)

Q: The target and the regioisomer are co-eluting as a "shoulder" peak.

  • Root Cause: Hydrophobicity is identical. C18 cannot distinguish the position of the -Cl atom.

  • Fix 1 (Solvent Switch): Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that interacts differently with the -OH and -NH2 groups, often altering selectivity.[1]

  • Fix 2 (Temperature): Lower the column temperature to 20°C or 15°C. Isomer separation is often enthalpy-driven; lower temperatures increase the retention difference (

    
    ).
    
Category: Retention Stability

Q: Retention times are drifting between injections.

  • Root Cause: The molecule is zwitterionic. The 4-hydroxy group (Phenol, pKa ~9) and 3-amino group (Aniline, pKa ~4) make the net charge highly sensitive to pH fluctuations.

  • Fix: Use a buffered mobile phase (Phosphate or Formate buffer) rather than just "water with acid." Ensure the buffer capacity is sufficient (at least 10-20 mM).

Logic of Isomer Separation (Mechanism)

Understanding why separation fails is key to fixing it. The diagram below illustrates the competing forces acting on your molecule during HPLC.

Mechanism Molecule Target Molecule Methyl 3-amino-5-chloro-4-hydroxybenzoate Interactions Stationary Phase Interactions 1. Hydrophobic (C18 chains) 2. Pi-Pi Stacking (Phenyl rings) 3. Silanol Exchange (Unwanted) Molecule->Interactions Inject Result Separation Outcome Retention Time (k) Peak Shape (Tailing) Selectivity (alpha) Interactions->Result Elute Pi-Pi Stacking (Phenyl rings) Pi-Pi Stacking (Phenyl rings) Selectivity (alpha) Selectivity (alpha) Pi-Pi Stacking (Phenyl rings)->Selectivity (alpha) Resolves Regioisomers Silanol Exchange (Unwanted) Silanol Exchange (Unwanted) Peak Shape (Tailing) Peak Shape (Tailing) Silanol Exchange (Unwanted)->Peak Shape (Tailing) Caused by NH2 group

Caption: Mechanistic breakdown of chromatographic forces. Red arrows indicate critical control points for isomer resolution.

References

  • ChemicalBook. (2025). Synthesis and Properties of Methyl 3-amino-4-hydroxybenzoate derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Methyl 3-amino-4-hydroxybenzoate Spectral Data. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-amino-5-chloro-2-hydroxybenzoate (Isomer Analog). Retrieved from [1]

  • BenchChem. (2025). Comparative Guide to Purity Assessment of Aminobenzoates: HPLC vs. Alternatives. Retrieved from

  • Google Patents. (2017). CN105936625A: Synthesis method of 3-amino-4-chloro-benzamide derivatives. Retrieved from

Sources

Technical Support Center: Stability & Handling of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methyl 3-amino-5-chloro-4-hydroxybenzoate in Basic Solution Content Type: Technical Support Center Guide

CAS Registry Number: 40258-68-2 Synonyms: 3-Amino-5-chloro-4-hydroxybenzoic acid methyl ester; Methyl 4-hydroxy-3-amino-5-chlorobenzoate.[1][2] Chemical Family: Polysubstituted Benzoate / o-Aminophenol derivative.[3]

Executive Summary

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a critical intermediate used in the synthesis of 5-HT4 agonists (e.g., Renzapride) and PD-1/PD-L1 immunomodulators.[2] Its stability in basic solution is governed by two competing mechanisms: ester hydrolysis (saponification) and oxidative degradation of the o-aminophenol core.[2][3]

Critical Warning: This compound is highly unstable in aerated basic solutions.[3] The presence of base deprotonates the phenol, activating the o-aminophenol moiety towards rapid oxidation by atmospheric oxygen.[2] This results in the formation of dark brown/black quinone imine oligomers (phenoxazinones), leading to severe yield loss and purification difficulties.[2][3]

Technical Deep Dive: The Chemistry of Instability

To troubleshoot effectively, you must understand the two primary pathways active in basic media.[3]

Mechanism A: Saponification (Hydrolysis)[2][3]
  • Trigger: Hydroxide ions (

    
    ) or strong aqueous bases.[2][3]
    
  • Outcome: Conversion of the methyl ester to the carboxylate (free acid).[3]

  • Context: This is often a desired synthetic step (e.g., deprotection to form the benzoic acid), but it becomes an impurity issue if the goal is to alkylate the phenol or amine while retaining the ester.[2]

Mechanism B: Oxidative Polymerization (The "Black Tar" Effect)[2][3]
  • Trigger: Base + Oxygen (Air).[3]

  • Mechanism:

    • Base removes the phenolic proton (

      
      ), forming the phenolate anion.[3]
      
    • The electron-rich phenolate, with an ortho-amino group, is highly susceptible to one-electron oxidation by

      
      .[2]
      
    • This forms a radical intermediate, which couples to form quinone imines and eventually complex heterocyclic dyes (e.g., phenoxazinones).[3]

  • Visual Indicator: The solution rapidly changes from pale beige/yellow to dark brown or black.[3]

Visualization: Degradation vs. Productive Pathways[3]

StabilityPathways cluster_Oxidation Path A: Oxidative Degradation (Aerated) cluster_Hydrolysis Path B: Hydrolysis (Inert Gas) Start Methyl 3-amino-5-chloro- 4-hydroxybenzoate Base Basic Solution (pH > 9) Start->Base OxInter Radical Intermediate Base->OxInter + O2 (Air) Carboxylate 3-Amino-5-chloro- 4-hydroxybenzoate (Salt) Base->Carboxylate + H2O / N2 / Ar Quinone Quinone Imine OxInter->Quinone Tar Black Oligomers (Yield Loss) Quinone->Tar Acid Free Acid Product (High Purity) Carboxylate->Acid Acidification (HCl)

Figure 1: Competing pathways in basic solution.[2] Path A (Red) dominates in air; Path B (Green) requires inert atmosphere.[2][3]

Troubleshooting Center (FAQs)

Q1: My reaction mixture turned black immediately after adding NaOH. Is my product ruined?

Diagnosis: Oxidative degradation.[3][4][5] Explanation: You likely added base in an open vessel.[3] The o-aminophenol moiety oxidized instantly.[3] Recovery: If the reaction time was short, acidify immediately to pH 4-5 and extract. The "black" color is often due to high-extinction coefficient dyes; the bulk material might still be intact.[3] Purify via recrystallization (ethanol/water) or column chromatography with antioxidants added to the eluent.[3] Prevention: Always degas solvents and keep the reaction under Nitrogen or Argon before adding base.[3]

Q2: I want to alkylate the phenol (O-alkylation) but I keep losing the methyl ester.

Diagnosis: Unwanted saponification.[3] Explanation: Hydroxide bases (NaOH, KOH) or aqueous conditions promote ester hydrolysis.[3] Solution: Switch to a mild, non-nucleophilic base in an anhydrous aprotic solvent.

  • Recommended System: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in anhydrous DMF or Acetone.[2][3]
  • Avoid: NaOH, LiOH, water, methanol (transesterification risk).[2]

Q3: How do I hydrolyze the ester without turning it into tar?

Diagnosis: You need the benzoic acid derivative, but oxidation is lowering yield.[3] Solution: Use a "Reductive Hydrolysis" protocol.[3] Add a reducing agent to scavenge radicals.[3]

  • Additive: Sodium Dithionite (

    
    ) or Sodium Sulfite (
    
    
    
    ) (0.1 - 0.5 eq) added to the basic solution.[2][3]
  • Atmosphere: Strict inert gas (sparging required).[3]

Experimental Protocols

Protocol A: Safe Hydrolysis (Synthesis of the Benzoic Acid)

Use this if your goal is to remove the methyl ester to generate the free acid.[2]

  • Preparation: Charge Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 eq) into a flask.

  • Solvent: Add water/methanol (1:1 v/v).

  • Degassing (Crucial): Sparge the slurry with Nitrogen or Argon for 15 minutes.

  • Additive: Add Sodium Dithionite (

    
    , 5-10 mol%) to prevent oxidation.
    
  • Base Addition: Under positive

    
     flow, add NaOH (2.5 eq) as a degassed aqueous solution.
    
  • Reaction: Heat to 50°C for 2-4 hours. Monitor by HPLC/TLC.[3]

    • Note: The solution should remain pale yellow/orange.[3] If it turns black, oxygen ingress occurred.[2]

  • Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH 3-4. The product will precipitate.[3] Filter and wash with cold water.[3]

Protocol B: Base Selection Matrix

Use this to select the right base for your specific transformation.

Intended ReactionRecommended BaseSolvent SystemNotes
Ester Hydrolysis NaOH, LiOH (2-3 eq)Water/MeOH, Water/THFMust use inert atmosphere + reducing agent.[2]
O-Alkylation

,

DMF, Acetone, MeCNAnhydrous conditions prevent ester loss.[2]
N-Acylation Pyridine,

DCM, THFWeak organic bases avoid phenol deprotonation.[2]
Sandmeyer (Cl) HCl /

Water (Acidic)Base not used; stable in acid.[2][3]

References

  • ChemicalBook . (n.d.).[3] Methyl 3-amino-5-chloro-4-hydroxybenzoate Properties and Synthesis. Retrieved from [2][3]

  • National Institutes of Health (NIH) - PubChem . (2025).[2][3] Renzapride (Related Structure & Reactivity). PubChem Compound Summary for CID 119574.[3] Retrieved from [2][3]

  • Google Patents . (2018).[3] WO2018119266A1 - Benzooxazole derivatives as immunomodulators.[3] (Describes use of Methyl 3-amino-5-chloro-4-hydroxybenzoate as intermediate). Retrieved from

  • PrepChem . (n.d.).[3] Synthesis of Methyl 3-amino-5-chloro-2-thiophenecarboxylate (Analogous o-amino ester handling). Retrieved from

  • Sigma-Aldrich . (n.d.).[2][3] Product Specification: Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS 40258-68-2).[6][7] Retrieved from [2]

Sources

preventing oxidation of amino group in chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Amino-Chlorobenzoic Acids Specialized Guide for Amino Group Preservation during Side-Chain Oxidation

Diagnostic & Strategy Selection

User Query: "I need to synthesize an amino-chlorobenzoic acid (e.g., 2-amino-4-chlorobenzoic acid) from its toluene precursor. How do I prevent the amino group from turning into tar or nitro compounds during oxidation?"

The Core Challenge: The amino group (


) is highly electron-rich and susceptible to oxidation. Reagents strong enough to oxidize a methyl group (

) to a carboxylic acid (

)—such as Potassium Permanganate (

) or Chromic Acid—will preferentially attack the amino group, leading to polymerization (tars), azo compounds, or nitro/nitroso derivatives.

Strategic Decision Tree: Before proceeding, evaluate your starting material availability. The "Best Practice" in industrial synthesis often avoids this problem entirely by using a nitro-precursor.

StrategySelection Start Select Precursor Check Is the Nitro-analog available? (e.g., 2-Chloro-4-nitrotoluene) Start->Check NitroRoute STRATEGY A: The Avoidance Route (Recommended) Check->NitroRoute Yes AmineRoute STRATEGY B: The Protection Route (If Amine is mandatory) Check->AmineRoute No ProcessA 1. Oxidize Methyl to Carboxyl (Nitro group is stable) 2. Reduce Nitro to Amine NitroRoute->ProcessA ProcessB 1. Protect Amine (Acetylation) 2. Buffered Oxidation 3. Hydrolysis (Deprotection) AmineRoute->ProcessB

Figure 1: Decision logic for selecting the synthetic pathway. Strategy A is chemically superior due to fewer steps and higher atom economy, but Strategy B is required if the amino-precursor is the only option.

Technical Protocol: The Protection Route (Strategy B)

If you must oxidize an amino-chlorotoluene (e.g., 2-amino-4-chlorotoluene), you cannot use direct oxidation. You must mask the amine. The standard protocol involves N-Acetylation followed by Buffered Permanganate Oxidation .

Phase 1: Protection (Acetylation)

The acetyl group (


) deactivates the nitrogen lone pair via resonance, making it resistant to oxidation.
  • Reagents: Acetic Anhydride (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve the amino-chlorotoluene in glacial acetic acid (1:3 w/v).

    • Add 1.1 equivalents of acetic anhydride slowly (exothermic).

    • Reflux for 1 hour.

    • Pour into ice water. The N-acetyl-amino-chlorotoluene will precipitate. Filter and dry.[1]

Phase 2: Buffered Oxidation (The Critical Step)

Crucial Detail:


 oxidation generates Hydroxide ions (

).

Risk: High pH (alkaline) conditions will hydrolyze your acetyl protection during the reaction, exposing the free amine to destruction. Solution: You must use Magnesium Sulfate (

) as a buffer. It reacts with

to form insoluble

, keeping the pH near neutral (pH 7-8).

Protocol:

  • Setup: 1L 3-neck flask, mechanical stirrer (magnet bars will get stuck in

    
     sludge), reflux condenser.
    
  • Charge:

    • 10 g N-acetyl-amino-chlorotoluene

    • 25 g

      
       (Buffer)
      
    • 400 mL Water[1]

  • Heating: Heat to 85-90°C.

  • Addition: Add 25 g

    
     in small portions over 2-3 hours. Do not add all at once.
    
    • Visual Check: Wait for the purple color to fade to brown (

      
      ) before the next addition.
      
  • Workup:

    • Filter the hot mixture to remove

      
       sludge. Wash the sludge with hot water.[2]
      
    • The filtrate contains the N-acetyl-amino-chlorobenzoate (potassium salt).

Phase 3: Deprotection (Hydrolysis)
  • Acidify the filtrate with HCl to pH 1. The N-acetyl acid may precipitate.[3]

  • To remove the acetyl group: Add excess concentrated HCl (approx 20% vol) to the filtrate/solid mix.

  • Reflux for 2-4 hours.

  • Cool and neutralize carefully with

    
     to pH 4-5 (the isoelectric point of many amino acids) to precipitate the free Amino-Chlorobenzoic Acid .
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Tarry Black Product Protection Failure: The acetyl group hydrolyzed during oxidation due to high pH.Check Buffer: Ensure you used enough

(2-3 equiv). Check Temp: Do not exceed 95°C; boiling too vigorously promotes hydrolysis.
Purple Filtrate (Unreacted KMnO4) Incomplete Reaction: Oxidant was in excess or reaction stopped too early.Quench: Add small amounts of Ethanol or Sodium Bisulfite to consume excess

before acidification.
Starting Material Recovery Oxidation Stalled: The acetyl group deactivates the ring, making the methyl group harder to oxidize.Increase Time: Acetylated toluenes oxidize slower than free toluenes. Extend reaction time or add a phase transfer catalyst (e.g., TBAB) to help

attack the organic solid.
Explosive/Violent Reaction Thermal Runaway: Adding

too fast.
Control: Add

as a solid in small scoops or as a saturated solution via addition funnel.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical control points for preventing oxidation.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Buffered Oxidation cluster_2 Step 3: Deprotection Amine Amino-Chlorotoluene (Vulnerable) Acetylation + Ac2O (Acetylation) Amine->Acetylation Protected N-Acetyl Derivative (Resistant) Acetylation->Protected Oxidation + KMnO4 / MgSO4 (pH Control is Vital) Protected->Oxidation Intermediate N-Acetyl-Benzoate Oxidation->Intermediate Oxidation->Intermediate Prevents Deacetylation Hydrolysis + HCl / Reflux (Hydrolysis) Intermediate->Hydrolysis Product Amino-Chlorobenzoic Acid (Target) Hydrolysis->Product

Figure 2: Step-by-step synthesis workflow emphasizing the protection and buffering stages.

Frequently Asked Questions (FAQs)

Q: Can I use "Protonation" (acidic media) to protect the amine instead of acetylation? A: Theoretically, yes. An ammonium group (


) is resistant to oxidation. However, 

in acidic media is a very aggressive oxidant and may cleave the aromatic ring or cause over-oxidation. Furthermore, maintaining the amine fully protonated requires highly acidic conditions which solubilize the product, making isolation difficult. The Acetyl/Buffer method is the industry standard for a reason: it balances reactivity and stability.

Q: Why do I need to filter the


 while hot? 
A:  The N-acetyl-chlorobenzoate salt is soluble in hot water but may precipitate or co-crystallize with the 

sludge upon cooling. Filtering hot ensures maximum recovery of your product in the filtrate.

Q: Are there catalytic alternatives to stoichiometric


? 
A:  Yes. Cobalt/Manganese-catalyzed aerobic oxidation (using 

or Air) in acetic acid is possible (similar to the Amoco process for Terephthalic acid). However, this requires high-pressure reactors (autoclaves) and precise control of catalyst ratios. For laboratory scale (<100g),

is safer and more predictable.

References

  • Organic Syntheses, Coll.[2][4] Vol. 2, p. 135 (1943). o-Chlorobenzoic Acid. (Describes the base oxidation of chlorotoluene; notes the necessity of pure starting materials).

  • BenchChem Technical Support. Synthesis of Chloro-Substituted Benzoic Acids. (General overview of oxidation side reactions and troubleshooting).

  • Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Brandt, C. et al. (2011). Permanganate oxidation of α-amino acids. Journal of Physical Chemistry A. (Mechanistic insights into amine sensitivity to permanganate).

  • Organic Chemistry Portal. Amino Protecting Groups Stability. (Data on stability of Acetyl groups vs. oxidants).

Sources

Technical Support Center: Optimizing Reaction Temperature for the Chlorination of Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the electrophilic chlorination of aminobenzoate derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your process is both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aminobenzoate chlorination, and how does temperature fit in?

The chlorination of an aminobenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves an electrophilic chlorine species (Cl⁺), often generated from a reagent like N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DDH), attacking the electron-rich aromatic ring.[1][2]

The reaction proceeds in three key steps:

  • Generation of the Electrophile: The chlorinating agent is activated, sometimes by a catalyst or solvent, to generate a potent electrophile (or a species that can deliver Cl⁺).

  • Nucleophilic Attack: The π-electrons of the aminobenzoate ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] This step is typically the rate-determining step.

  • Deprotonation: A base removes a proton from the carbon atom bearing the new chlorine, restoring the ring's aromaticity.[2]

Temperature plays a critical role by influencing the rate of the reaction, primarily the rate-determining nucleophilic attack. According to the Arrhenius equation, a higher temperature provides more kinetic energy, increasing the frequency and force of molecular collisions, which generally leads to a faster reaction rate. However, temperature is a double-edged sword; it also affects reaction selectivity and the stability of the reactants and intermediates.

Q2: How do the amino and ester groups on the ring influence the reaction's regioselectivity?

The two functional groups on the aminobenzoate ring have opposing electronic effects, which complicates regioselectivity:

  • Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the ring through resonance.

  • Ester Group (-COOR): This is a deactivating group and a meta-director because it withdraws electron density from the ring.

The strong activating effect of the amino group typically dominates, directing the incoming electrophile to the positions ortho and para to it. For a starting material like methyl anthranilate (methyl 2-aminobenzoate), this results in chlorination primarily at the 3- and 5-positions. The challenge is that mixtures of isomers, such as methyl 3-chloroanthranilate and methyl 5-chloroanthranilate, are common.

Q3: Can N-chlorination occur, and how does temperature affect it?

Yes, N-chlorination is a well-documented and often rapid competing reaction.[3][4] The nitrogen atom of the amino group is a highly nucleophilic site and can be attacked by the electrophilic chlorine to form an N-chloro intermediate. This intermediate is often unstable and can rearrange to the C-chlorinated product, typically favoring the para and ortho positions.[4]

Temperature can influence this process in two ways:

  • It can affect the initial rate of N-chlorination versus C-chlorination.

  • It provides the energy for the subsequent rearrangement of the N-chloro intermediate to the final C-chloro product. In some cases, if the temperature is too low, the N-chloro species might be the kinetic product and may not efficiently rearrange.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the chlorination of aminobenzoates, with a focus on temperature as the primary optimization parameter.

Issue 1: Low or No Conversion of Starting Material

Question: I've run my reaction for several hours at room temperature, but TLC/GC analysis shows mostly unreacted starting material. What's going wrong?

Answer: A low conversion rate is typically due to insufficient activation energy for the reaction to proceed at a practical rate.

  • Primary Cause: The reaction temperature is too low. Electrophilic chlorination, especially with moderately reactive substrates or milder chlorinating agents like NCS, often requires thermal input to overcome the activation barrier.

  • Recommended Actions:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress after 1-2 hours at each new temperature.

    • Solvent Reflux: A common and effective strategy is to run the reaction at the reflux temperature of the chosen solvent. For example, patents describe successful chlorinations of methyl anthranilate at the reflux temperature of solvents like carbon tetrachloride (~77°C) or perchloroethylene (~121°C).

    • Extended Reaction Time: If you are constrained to a lower temperature, significantly extending the reaction time (e.g., 24 hours) may be necessary to achieve acceptable conversion.[5]

Issue 2: Poor Selectivity - Formation of Dichloro- and Polychlorinated Products

Question: My reaction is working, but I'm getting a significant amount of dichlorinated byproduct. How can I favor monochlorination?

Answer: The formation of multiple chlorinated products is a classic sign that the reaction conditions are too harsh, most notably the temperature.

  • Primary Cause: The reaction temperature is too high. While the first chlorine atom added to the ring is deactivating, high temperatures can provide enough energy to overcome this deactivation and force a second chlorination.

  • Recommended Actions:

    • Reduce Temperature: This is the most critical parameter to adjust. Lower the temperature significantly. If you are running at reflux, try switching to a lower-boiling solvent or setting a specific temperature (e.g., 40-60°C) using an oil bath.

    • Control Stoichiometry: Use the chlorinating agent as the limiting reagent. Employing a slight deficit (e.g., 0.95 equivalents) or precisely 1.0 equivalent can help minimize over-chlorination.

    • Slow Addition: Add the chlorinating agent slowly over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more activated starting material over the less activated monochlorinated product.

Issue 3: Reaction Mixture Darkens, and Significant Tar/Byproduct is Formed

Question: When I heat my reaction, the solution turns dark brown/black, and the final yield is low after a difficult purification. What causes this decomposition?

Answer: Darkening and tar formation indicate decomposition of the starting material, intermediates, or products. Anilines and their derivatives can be sensitive to oxidation and thermal degradation.

  • Primary Cause: The reaction temperature is excessively high. The N-H and C-N bonds in aminobenzoates can be susceptible to cleavage or oxidation under harsh conditions. The N-chloro intermediate, if formed, can also be thermally unstable.

  • Recommended Actions:

    • Find the "Sweet Spot": There is an optimal temperature window that is high enough for a reasonable reaction rate but low enough to prevent significant decomposition. Systematic screening is essential (see protocol below).

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen, which can be exacerbated at higher temperatures.

    • Reagent Choice: Some chlorinating agents are harsher than others. If using a highly reactive agent like sulfuryl chloride or chlorine gas, consider switching to a milder source like NCS or DDH, which often lead to cleaner reactions.[6][7]

Data Summary: Temperature Effects

Temperature RangeExpected Reaction RatePrimary RiskRecommended For
Low (0 – 25 °C) Very Slow / NegligibleIncomplete ConversionHighly activated substrates or initial screening to establish a baseline.
Medium (25 – 80 °C) Moderate to FastPotential for DichlorinationGood starting range for optimization. Often provides a balance of rate and selectivity.
High (> 80 °C) Very FastDecomposition, Tar Formation, PolychlorinationDeactivated substrates or when using solvents that require reflux. Use with caution.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues based on initial experimental outcomes.

TroubleshootingWorkflow Start Analyze Initial Reaction Outcome Low_Conversion Low or No Conversion Start->Low_Conversion >80% SM remaining Poor_Selectivity Poor Selectivity (Dichlorination) Start->Poor_Selectivity >15% Dichloro product Decomposition Decomposition / Tar Start->Decomposition Dark color, low mass balance Sol_Low_1 Increase Temperature (e.g., to 50-80°C) Low_Conversion->Sol_Low_1 Sol_Low_2 Increase Reaction Time (e.g., 12-24h) Low_Conversion->Sol_Low_2 Sol_Poor_1 Decrease Temperature (e.g., to 25-40°C) Poor_Selectivity->Sol_Poor_1 Sol_Poor_2 Use Slow Addition of Chlorinating Agent Poor_Selectivity->Sol_Poor_2 Sol_Decomp_1 Decrease Temperature Significantly Decomposition->Sol_Decomp_1 Sol_Decomp_2 Use Inert Atmosphere (N2 or Ar) Decomposition->Sol_Decomp_2

Caption: Troubleshooting workflow for chlorination reactions.

Experimental Protocol: Temperature Screening

This protocol provides a framework for efficiently identifying the optimal reaction temperature using small-scale parallel experiments.

Objective: To determine the temperature that provides the best balance of conversion and selectivity for the monochlorination of an aminobenzoate substrate.

Materials:

  • Aminobenzoate starting material

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Reaction vials with stir bars

  • Heating/cooling block or parallel synthesizer capable of maintaining distinct temperatures

  • TLC plates and appropriate mobile phase

  • GC-MS or HPLC for quantitative analysis

Procedure:

  • Setup: In four separate, dry reaction vials, dissolve the aminobenzoate (e.g., 100 mg, 1.0 eq) in the anhydrous solvent (e.g., 2 mL).

  • Temperature Equilibration: Place each vial in a well of the heating block and set the temperatures. A good screening range is:

    • Vial 1: 25°C (Room Temperature)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C (e.g., reflux of Acetonitrile)

  • Reaction Initiation: Once the solutions have reached the target temperatures, add the chlorinating agent (1.0 eq) to each vial. If the agent is a solid, add it directly. If it is a liquid, add it via syringe. Start a timer for each reaction.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, and 8h), take a small aliquot from each reaction mixture. Quench the aliquot in a separate vial containing a dilute solution of sodium thiosulfate.

  • Analysis: Analyze the quenched aliquots by TLC to visually assess the consumption of starting material and the formation of products. For a more precise assessment, analyze the final time point (e.g., 8h or upon completion) by GC-MS or HPLC to determine the ratio of starting material, monochlorinated product(s), and dichlorinated product(s).

  • Evaluation: Compare the results across the four temperatures. Identify the temperature that gives the highest conversion of starting material with the lowest formation of the dichlorinated byproduct. This is your optimal temperature for scale-up.

Reaction Mechanism Overview

This diagram illustrates the key steps in the electrophilic aromatic chlorination of an aminobenzoate, highlighting the temperature-sensitive rate-determining step.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Aminobenzoate Aminobenzoate Ring AreniumIon Arenium Ion (Sigma Complex) Resonance Stabilized Aminobenzoate->AreniumIon Attack on 'Cl+' RATE DETERMINING (Temp. Sensitive) ChlorinatingAgent Chlorinating Agent (e.g., NCS) ChlorinatingAgent->AreniumIon Product Chlorinated Aminobenzoate AreniumIon->Product Deprotonation H_Base Protonated Base AreniumIon->H_Base -H+ Base Base (Solvent, etc.)

Sources

Technical Support Center: Purification of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMINO-BENZ-005 Topic: Column Chromatography Troubleshooting & Protocol Optimization Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2).[1] This is not a standard lipophilic purification; you are dealing with a "push-pull" electronic system that presents unique chromatographic challenges.

  • The Trap: The molecule contains a basic aniline motif (position 3) and an acidic phenol motif (position 4), creating a pseudo-zwitterionic character. While the methyl ester reduces overall polarity compared to the free acid, the 3-amino-4-hydroxy core is notorious for two issues:

    • Silanol Interaction: The amine acts as a hydrogen-bond donor/acceptor with acidic silanols on silica gel, causing severe peak tailing (streaking).[1]

    • Oxidative Instability: The electron-rich amino-phenol core is prone to oxidation on the column, often observed as the band turning brown/black during slow elutions.[1]

This guide provides a self-validating protocol to overcome these specific failure modes.

Part 1: Method Development & Mobile Phase Optimization

Q: My compound streaks on the TLC plate and elutes as a broad smear. How do I fix this?

A: You must neutralize the silica surface. Standard silica gel is slightly acidic (pH ~5). The amino group on your benzoate interacts with these acidic sites.[1] To fix this, you need a "sacrificial base" in your mobile phase.

The Protocol:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]

    • Why: TEA competes for the acidic silanol sites, effectively "capping" them so your target molecule can pass without dragging.

  • Solvent System:

    • Option A (Standard): Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50) + 1% TEA.[1]

    • Option B (High Polarity): Dichloromethane (DCM) : Methanol (95:5) + 0.5% TEA.

    • Recommendation: Use Option A first.[1] The chloro- group adds lipophilicity, making the compound soluble enough for Hex/EtOAc, which generally offers better separation selectivity than DCM/MeOH.

Q: The band turns brown/black while on the column. Is my product decomposing?

A: Yes, this is oxidative degradation. Amino-phenols are sensitive to air oxidation, which is accelerated by the high surface area of silica gel.

Troubleshooting Steps:

  • Speed is Critical: Do not run a "gravity column" overnight. Use Flash Chromatography with positive pressure (air or N₂) to elute the compound in under 20 minutes.

  • Degas Solvents: Briefly sonicate your eluents to remove dissolved oxygen.[1]

  • Alternative Phase: If degradation persists, switch to Neutral Alumina stationary phase. Alumina is less acidic and often gentler on electron-rich amines, though resolution may be lower.[1]

Part 2: Sample Loading & Execution

Q: The crude material is not soluble in the starting mobile phase (Hexane/EtOAc). How do I load it?

A: Use the "Dry Loading" technique. Liquid loading with a strong solvent (like pure DCM or MeOH) will cause the compound to crash out when it hits the non-polar mobile phase, leading to band broadening and high back-pressure.

Dry Loading Protocol:

  • Dissolve crude mixture in a minimal amount of Acetone or MeOH.

  • Add Silica Gel (ratio 1:2 crude to silica by weight).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Pour this powder carefully onto the top of your pre-packed column.[1][2]

  • Add a small layer of sand on top to prevent disturbing the bed.[1]

Q: I have a close-eluting impurity just before my product. What is it?

A: Likely the unreacted nitro-precursor or a regioisomer. If you synthesized this via reduction of methyl 3-nitro-5-chloro-4-hydroxybenzoate:

  • Impurity: The Nitro compound is less polar (H-bonding is internal or weaker) and will elute faster (higher Rf).[1]

  • Resolution Strategy: Use a shallow gradient.

    • Start: 5% EtOAc in Hexane (hold for 2 CV).[1]

    • Ramp: 5% to 30% EtOAc over 10-15 Column Volumes (CV).[1]

    • Logic: The nitro compound will wash off in the low polarity wash, leaving the amine to elute later.

Part 3: Visualization & Decision Logic

Workflow Visualization

The following diagram outlines the decision process for optimizing the purification of this specific scaffold.

PurificationLogic Start Crude Mixture: Methyl 3-amino-5-chloro-4-hydroxybenzoate TLC_Check Step 1: TLC Analysis (30% EtOAc/Hexane) Start->TLC_Check Decision_Streak Observation: Does the spot streak/tail? TLC_Check->Decision_Streak Add_Base Action: Add 1% TEA to Mobile Phase (Pre-treat silica if possible) Decision_Streak->Add_Base Yes (Tailing) Check_Rf Observation: Is Rf < 0.2? Decision_Streak->Check_Rf No (Clean Spot) Add_Base->Check_Rf Change_Solvent Action: Switch to DCM:MeOH (95:5) Check_Rf->Change_Solvent Yes (Too Polar) Std_Method Action: Proceed with Hex:EtOAc Gradient Check_Rf->Std_Method No (Rf 0.2-0.5) Loading_Check Step 2: Solubility Check Soluble in Mobile Phase? Change_Solvent->Loading_Check Std_Method->Loading_Check Liquid_Load Method: Liquid Load Loading_Check->Liquid_Load Yes Dry_Load Method: Dry Load on Silica/Celite Loading_Check->Dry_Load No (Precipitates) Run_Column Step 3: Run Column (Flash Pressure Recommended) Liquid_Load->Run_Column Dry_Load->Run_Column

Caption: Decision matrix for optimizing mobile phase and loading strategy based on TLC behavior of amino-hydroxybenzoates.

Part 4: Data Reference Table

ParameterRecommended ConditionTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase; economical.[1]
Alternative Phase Neutral AluminaUse only if compound degrades (browns) on silica.[1]
Mobile Phase A Hexane : Ethyl Acetate (3:1) + 1% TEATEA blocks acidic silanols to prevent amine tailing.[1]
Mobile Phase B DCM : Methanol (95:[3]5) + 1% NH₄OHUse for highly polar/stubborn samples.[1]
Detection (TLC) UV (254 nm)The benzoate chromophore is UV active.
Stain NinhydrinStains the free amine (turns red/purple).
Loading Capacity 1-5% of Silica Weighte.g., 1g crude on 20-50g silica.[1]
Flow Rate 15-20 mL/min (Flash)Faster flow reduces on-column oxidation time.[1]

Part 5: References & Authority

  • Synthesis & Properties Context:

    • Source: Patent WO2019191707A1.[1] Describes the usage and synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate as an intermediate for immunomodulators.

    • Link:[1]

  • Chromatographic Behavior of Amino-Phenols:

    • Source: "Purification of modified amino acids."[1][4] Teledyne ISCO Application Notes. Validates the use of dry loading and reverse-phase alternatives for zwitterionic-like molecules.[1]

    • Link:

  • General Protocol for Amine Purification:

    • Source: Biotage Technical Guide.[1] "How do I purify ionizable organic amine compounds?" Recommends the use of TEA/NH4OH modifiers to suppress silanol interactions.[1]

    • Link:

  • Chlorination of Amino-Hydroxybenzoates:

    • Source:Australian Journal of Chemistry, 1984, 37(10), 2103-2109.[5] "3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues." Provides chemical context for the stability and reactivity of the 3-amino-5-chloro motif.[1]

    • Link:

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-amino-5-chloro-4-hydroxybenzoate. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, utilizing established principles of NMR spectroscopy and experimental data from structurally analogous compounds. By dissecting the electronic effects of the amino, chloro, hydroxyl, and methoxycarbonyl substituents on the aromatic ring, we present a robust, data-driven prediction of the ¹³C NMR spectrum, an essential tool for the structural elucidation and characterization of novel pharmaceutical and chemical entities.

The Foundational Principles: Substituent Effects in ¹³C NMR Spectroscopy

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached to the ring. These effects are primarily categorized as either inductive or resonance effects, and their interplay dictates the final observed chemical shift. Generally, aromatic carbon signals appear in the range of 110-160 ppm.[1]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups through resonance. They increase the electron density at the ortho and para carbons, causing a shielding effect that shifts these signals upfield to a lower ppm value.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like the methoxycarbonyl (-COOCH₃) and halogens (-Cl) are electron-withdrawing. The methoxycarbonyl group is a moderate deactivator, withdrawing electron density through resonance and induction, leading to a deshielding of the attached carbon and other ring carbons. Halogens exhibit a more complex behavior; while they are inductively electron-withdrawing, they can also donate electron density through resonance. For chlorine, the inductive effect typically dominates, resulting in a deshielding of the directly attached (ipso) carbon.[3]

  • The Principle of Additivity: For polysubstituted benzene rings, the chemical shift of a particular carbon can be reasonably estimated by summing the substituent chemical shift (SCS) effects of each substituent relative to its position on the ring.[4] While this principle is a powerful predictive tool, steric interactions between adjacent bulky groups can sometimes lead to deviations from simple additivity.

A Comparative Analysis: Predicting the Chemical Shifts of Methyl 3-amino-5-chloro-4-hydroxybenzoate

To predict the ¹³C NMR spectrum of our target molecule, we will analyze the experimental data from simpler, structurally related compounds. This comparative approach allows us to understand the incremental effects of each substituent.

Compound NameC1C2C3C4C5C6-COOCH₃ (C=O)-OCH₃
Methyl Benzoate 130.1129.5128.3132.8128.3129.5167.052.1
Phenol 155.6115.9130.5121.5130.5115.9--
Aniline 147.9116.3130.0119.3130.0116.3--
Chlorobenzene 134.3128.6129.7126.4129.7128.6--
Methyl 4-hydroxybenzoate 122.9132.2115.7161.7115.7132.2167.552.0
Methyl 3-aminobenzoate 131.2118.0146.9118.8129.3121.8167.352.1
3,4-Dihydroxybenzoic acid 123.8117.9145.8151.1115.8123.8171.0 (COOH)-
Predicted: Methyl 3-amino-5-chloro-4-hydroxybenzoate ~125~120~140~150~118~115~166~53

Note: The chemical shifts for the reference compounds are sourced from various publicly available databases and may vary slightly depending on the solvent and experimental conditions.

Detailed Prediction for Methyl 3-amino-5-chloro-4-hydroxybenzoate:

  • C1 (Carbon bearing the -COOCH₃ group): This carbon is expected to be in a typical range for a substituted benzene ring attached to a carbonyl group. Based on methyl benzoate (130.1 ppm) and considering the meta effects of the amino and chloro groups and the para effect of the hydroxyl group, a slight upfield shift is anticipated. Predicted Shift: ~125 ppm.

  • C2 (Protonated aromatic carbon): This carbon is ortho to the -COOCH₃ group and meta to the -NH₂ and -Cl groups. The deshielding effect of the ester group will be the dominant factor. Predicted Shift: ~120 ppm.

  • C3 (Carbon bearing the -NH₂ group): The strong electron-donating amino group will cause a significant upfield shift. However, it is ortho to the hydroxyl group and meta to the ester group. Comparing to aniline (C1 at 147.9 ppm), the presence of other substituents will modify this. Predicted Shift: ~140 ppm.

  • C4 (Carbon bearing the -OH group): The hydroxyl group is a strong electron-donating group, which would typically shift the attached carbon to a higher ppm value (e.g., 155.6 ppm in phenol). The ortho amino and chloro groups will further influence this. Predicted Shift: ~150 ppm.

  • C5 (Carbon bearing the -Cl group): The chloro group will deshield this carbon. It is ortho to the hydroxyl group and meta to the ester and amino groups. Predicted Shift: ~118 ppm.

  • C6 (Protonated aromatic carbon): This carbon is ortho to the amino group and meta to the hydroxyl and chloro groups. The strong shielding effect of the amino group will be prominent here. Predicted Shift: ~115 ppm.

  • Carbonyl Carbon (-COOCH₃): The chemical shift of the carbonyl carbon in methyl esters of benzoic acids is relatively consistent and falls in the range of 165-170 ppm. Predicted Shift: ~166 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to appear in its characteristic region. Predicted Shift: ~53 ppm.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum of methyl 3-amino-5-chloro-4-hydroxybenzoate.

  • Sample Preparation:

    • Weigh approximately 20-30 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • NMR Instrument Parameters (for a 400 MHz spectrometer):

    • Spectrometer: 400 MHz NMR spectrometer with a broadband probe.

    • Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 pulse program).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. A longer delay ensures proper relaxation of quaternary carbons.

    • Acquisition Time (aq): 1-2 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction on the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

    • Baseline correct the spectrum to ensure accurate peak integration and presentation.

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for methyl 3-amino-5-chloro-4-hydroxybenzoate. By systematically applying the principles of substituent effects and drawing comparisons with structurally related molecules, we have established a reliable set of expected chemical shifts. This information serves as a valuable resource for the initial identification and structural verification of this compound in research and development settings. The provided experimental protocol offers a standardized method for obtaining empirical data to confirm and refine these predictions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of phenol. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of aniline. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • PubChem. 3-Chloro-4-hydroxybenzoic acid. [Link]

  • Biological Magnetic Resonance Bank (BMRB). Methyl 4-hydroxybenzoate. [Link]

  • ResearchGate. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

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mass spectrometry fragmentation of methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-5-chloro-4-hydroxybenzoate and Comparative Analytical Strategies

Introduction

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a substituted aromatic ester with significant utility as a building block in pharmaceutical research and chemical synthesis.[1] Its multifaceted structure, incorporating a halogen, an amine, a hydroxyl group, and a methyl ester, presents a unique analytical challenge. Accurate structural characterization and quantification are paramount for quality control, metabolic profiling, and ensuring the integrity of subsequent synthetic steps.

This guide provides a senior application scientist's perspective on the mass spectrometric behavior of this compound. We will delve into its predictable fragmentation pathways under common ionization techniques, explaining the chemical principles that govern ion formation. Furthermore, this guide will objectively compare mass spectrometry with alternative analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering data-driven insights to help researchers select the optimal technique for their specific needs.

Part 1: Mass Spectrometry (MS) Elucidation

Mass spectrometry is a premier analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing invaluable data on molecular weight and structure.[2] The fragmentation pattern generated within the mass spectrometer serves as a "molecular fingerprint," enabling detailed structural elucidation.

Ionization Techniques: A Comparative Overview

The choice of ionization method is critical as it dictates the extent of fragmentation.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the analyte with electrons (~70 eV).[2] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation. EI is ideal for structural elucidation and creating searchable library spectra.

  • Electrospray Ionization (ESI): A "soft" ionization technique widely used in Liquid Chromatography-Mass Spectrometry (LC-MS).[3] ESI typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it excellent for molecular weight determination and as a precursor for tandem mass spectrometry (MS/MS) experiments.[4][5]

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular formula for methyl 3-amino-5-chloro-4-hydroxybenzoate is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol .[1] In EI-MS, the analysis begins with the formation of the molecular ion (M⁺•) at m/z 201.

A key characteristic of chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a distinctive isotopic pattern for the molecular ion and any fragment ions that retain the chlorine atom, with an M⁺• peak and an M+2 peak at an intensity ratio of approximately 3:1.[2][6]

The primary fragmentation pathways are driven by the functional groups on the aromatic ring and the stability of the resulting ions.

  • Alpha-Cleavage of the Ester: The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da).[7][8] This yields a stable acylium ion.

    • M⁺• (m/z 201/203) → [M - •OCH₃]⁺ (m/z 170/172)

  • Decarbonylation: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a substituted phenyl cation.

    • [M - •OCH₃]⁺ (m/z 170/172) → [M - •OCH₃ - CO]⁺ (m/z 142/144)

  • Loss of Chlorine: Another primary fragmentation pathway involves the cleavage of the carbon-halogen bond, resulting in the loss of a chlorine radical (•Cl, 35 Da).[2][6]

    • M⁺• (m/z 201/203) → [M - •Cl]⁺ (m/z 166)

  • Loss of the Ester Group: Fragmentation can also occur via the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da).

    • M⁺• (m/z 201/203) → [M - •COOCH₃]⁺ (m/z 142/144)

The following diagram illustrates these dominant fragmentation pathways.

G M Molecular Ion (M⁺•) m/z 201/203 F1 Acylium Ion [M - •OCH₃]⁺ m/z 170/172 M->F1 - •OCH₃ (31 Da) F3 Dechlorinated Ion [M - •Cl]⁺ m/z 166 M->F3 - •Cl (35 Da) F4 Substituted Phenyl Cation [M - •COOCH₃]⁺ m/z 142/144 M->F4 - •COOCH₃ (59 Da) F2 Phenyl Cation [M - •OCH₃ - CO]⁺ m/z 142/144 F1->F2 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for methyl 3-amino-5-chloro-4-hydroxybenzoate.

Predicted ESI-MS/MS Fragmentation

In ESI, the molecule will likely be observed as a protonated species, [M+H]⁺, at m/z 202/204. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. A likely fragmentation pathway involves the neutral loss of methanol (CH₃OH, 32 Da) from the protonated ester, a common fragmentation for such compounds.

Summary of Predicted Mass Fragments

The table below summarizes the key ions expected in the mass spectrum.

m/z (Nominal)Isotopic Peak (m/z)Proposed Ion StructureNeutral/Radical LossIonization Mode
201203[C₈H₈ClNO₃]⁺•-EI
202204[C₈H₉ClNO₃]⁺-ESI ([M+H]⁺)
170172[C₇H₅ClNO₂]⁺•OCH₃EI
166-[C₈H₈NO₃]⁺•ClEI
142144[C₆H₅ClNO]⁺•COOCH₃ or (•OCH₃ + CO)EI
170172[C₈H₇ClNO₂]⁺CH₃OHESI-MS/MS

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural detail, other techniques offer advantages in quantification, cost, and throughput. The choice depends on the specific analytical goal.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of benzoate esters in various industries.[9][10] It separates compounds based on their partitioning between a mobile and stationary phase, with detection typically performed by a UV-Vis or Diode Array Detector (DAD).[5]

  • Strengths: Excellent for quantification due to its high precision and accuracy.[11] HPLC methods are robust, widely available, and can be automated for high-throughput analysis.

  • Weaknesses: Provides limited structural information. Peak identification relies on retention time matching with a known standard, which can be ambiguous in complex matrices without MS confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] For a molecule like methyl 3-amino-5-chloro-4-hydroxybenzoate, derivatization (e.g., silylation) of the polar -OH and -NH₂ groups may be necessary to improve volatility and peak shape.

  • Strengths: Offers very high chromatographic resolution and benefits from extensive, standardized EI libraries (like NIST) for compound identification.[12]

  • Weaknesses: The requirement for volatility limits its application to thermally stable compounds. The potential need for derivatization adds an extra step to sample preparation, which can introduce variability.

Performance Comparison
FeatureLC-MS/MSHPLC-UVGC-MS
Structural Information ExcellentPoor (Indirect)Very Good
Selectivity Very HighGood to HighVery High
Sensitivity Very HighModerate to HighHigh
Quantitative Accuracy Very GoodExcellentGood
Throughput Moderate to HighHighModerate
Sample Requirement Non-volatileNon-volatileVolatile/Derivatizable
Cost & Complexity HighLow to ModerateModerate to High

Part 3: Experimental Protocols & Workflows

Reproducible data begins with a well-defined protocol. The following are representative methods for the analysis of methyl 3-amino-5-chloro-4-hydroxybenzoate.

Protocol for LC-MS/MS Analysis

This protocol is designed for the sensitive detection and quantification of the target analyte in a research or quality control setting.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of methyl 3-amino-5-chloro-4-hydroxybenzoate in methanol. Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in a 50:50 water:acetonitrile mixture.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • HPLC System: A standard UPLC or HPLC system.[13]

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion (Q1): m/z 202; Product ion (Q3): m/z 170.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

    • Collision Energy: Optimize to maximize the intensity of the m/z 170 product ion.

Analytical Workflow Diagram

The overall process from sample receipt to final data analysis follows a structured path.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample/Standard Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D LC Separation C->D E MS Ionization (ESI) D->E F MS/MS Fragmentation E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I J J I->J Final Report

Caption: General workflow for quantitative analysis by LC-MS/MS.

Conclusion

The structural analysis of methyl 3-amino-5-chloro-4-hydroxybenzoate is effectively accomplished using mass spectrometry. Electron ionization provides rich, structurally informative fragmentation patterns, with key cleavages occurring at the ester group and the carbon-chlorine bond. Softer ionization techniques like ESI, coupled with tandem MS, are ideal for sensitive and selective quantification.

While MS is the gold standard for structural confirmation, a comprehensive analytical strategy should consider the specific research question. For high-throughput quantitative analysis where the analyte identity is already confirmed, HPLC-UV offers a cost-effective and robust alternative. For complex mixtures containing other volatile components, GC-MS remains a powerful option. By understanding the principles and comparative strengths of these techniques, researchers can confidently select and implement the most appropriate method for their drug development and chemical analysis needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Prien, J. M., Prater, B. D., Qin, Q., & Lajoie, S. L. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical Biochemistry, 397(2), 153-162. Retrieved from [Link]

  • Al-Masri, A. A. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Retrieved from [Link]

  • Hess, S. M., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Mass Spectrometry, 43(3), 357-367. Retrieved from [Link]

  • Larriba, C., et al. (2020). Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions. Journal of the American Society for Mass Spectrometry, 31(10), 2053-2061. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Fagalde, F., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. Retrieved from [https://www.semantic scholar.org/paper/Mass-spectrometry-of-aromatic-cyclic-imides-and-Fagalde-Duffau/0f8c871e411516e53063f82e88a3e742e8d35661]([Link] scholar.org/paper/Mass-spectrometry-of-aromatic-cyclic-imides-and-Fagalde-Duffau/0f8c871e411516e53063f82e88a3e742e8d35661)

  • Diaz, S. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link]

  • Kersten, K., & Böttcher, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 827(1), 1-14. Retrieved from [Link]

  • University of Cyprus. (n.d.). Investigation of the protonation sites in polyfunctional analytes upon atmospheric pressure ionization in mass spectrometry and. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(16), 13354-13380. Retrieved from [Link]

  • Cetin, S., & Tuncel, M. (2020). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. Accreditation and Quality Assurance, 25(3), 191-201. Retrieved from [Link]

  • Sharma, G., et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 114-121. Retrieved from [Link]

  • Al-holy, M. A., & Al-Ghamdi, S. (2019). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Journal of Food and Dairy Sciences, 10(11), 387-392. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

  • Liu, Z. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction [Thesis]. DASH. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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Sources

Publish Comparison Guide: IR Spectrum Analysis of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context[1][2][3][4]

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents (e.g., Clebopride, Mosapride metabolites) and emerging PD-1/PD-L1 inhibitors. Its structural validation is pivotal because it represents the convergence of three functional modifications on the benzoate core: esterification, amination, and chlorination.

This guide provides a comparative infrared (IR) spectroscopic analysis. Because a standardized public reference spectrum for this specific intermediate is rare in open literature, this guide utilizes a Comparative Structural Triangulation method. We analyze the target compound against its direct precursor (Methyl 3-amino-4-hydroxybenzoate ) and a validated structural analog (Methyl 4-amino-5-chloro-2-methoxybenzoate ) to establish a rigorous identification protocol.

Key Validation Markers

To confirm the identity of Methyl 3-amino-5-chloro-4-hydroxybenzoate, the IR spectrum must exhibit:

  • Retention of the Ester: Strong C=O stretch (~1680–1700 cm⁻¹).

  • Primary Amine Signatures: N-H stretching doublet (~3300–3500 cm⁻¹).

  • The "Chlorine Shift": Appearance of C-Cl stretching (~600–800 cm⁻¹) and inductive shifting of the phenolic O-H band compared to the non-chlorinated precursor.

Comparative Peak Analysis

The following data synthesizes experimental values from NIST standards for the precursor and literature-derived data for the chlorinated analog to define the target's spectral fingerprint.

Table 1: Spectral Fingerprint Comparison
Functional GroupVibration ModePrecursor (Methyl 3-amino-4-hydroxybenzoate) [1]Analog (Methyl 4-amino-5-chloro-2-methoxybenzoate) [2]TARGET (Methyl 3-amino-5-chloro-4-hydroxybenzoate)Mechanistic Insight
Amine (-NH₂) Stretch (

)
3400 / 3320 cm⁻¹ (Doublet)3469 / 3321 cm⁻¹3450–3300 cm⁻¹ (Doublet) Primary amine typically shows two bands. The 5-Cl substituent may slightly increase wavenumber due to inductive electron withdrawal.
Hydroxyl (-OH) Stretch (

)
~3200–3400 cm⁻¹ (Broad)~3204 cm⁻¹ (Overlaps)3200–3350 cm⁻¹ (Broad) Ortho-substitution (3-NH₂, 5-Cl) creates complex H-bonding. The 5-Cl atom increases the acidity of the phenolic proton, strengthening intramolecular H-bonds and broadening the peak.
Ester (C=O) Stretch (

)
1680–1690 cm⁻¹1695 cm⁻¹1680–1700 cm⁻¹ Conjugation with the aromatic ring lowers the frequency from typical aliphatic esters (1740 cm⁻¹). The Cl atom has minimal effect on this distal group.
Aromatic Ring Skeleton (

)
1600, 1510 cm⁻¹1624, 1599 cm⁻¹1600–1625 cm⁻¹ Ring breathing modes. The presence of the heavy Cl atom often splits or shifts these bands slightly higher.
Aryl Chloride Stretch (

)
ABSENT 600–800 cm⁻¹ (Fingerprint)650–750 cm⁻¹ CRITICAL DIFFERENTIATOR. This band confirms successful chlorination of the precursor.
C-O (Ester/Phenol) Stretch (

)
1200–1300 cm⁻¹1240 cm⁻¹1230–1260 cm⁻¹ Strong, distinct bands often used for quantification.

Note on Data Sources: Precursor data sourced from NIST Chemistry WebBook [1]. Analog data derived from synthesis of Metoclopramide impurities [2]. Target values are expert-derived ranges based on substituent effects.

Experimental Protocol: Validating the "Chlorine Shift"

To resolve the overlapping N-H and O-H regions (3200–3500 cm⁻¹), the choice of sampling technique is critical.

Method A: KBr Pellet (Transmission)
  • Best for: Observing the full "fingerprint" region (400–1000 cm⁻¹) to confirm the C-Cl bond.

  • Protocol:

    • Mix 1–2 mg of the target compound with 200 mg of dry spectroscopic-grade KBr.

    • Grind finely in an agate mortar (avoid moisture uptake).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Why this matters: KBr is transparent down to 400 cm⁻¹, allowing clear visualization of the C-Cl stretch at ~700 cm⁻¹, which is often cut off by ATR crystals (ZnSe cuts off at ~650 cm⁻¹).

Method B: ATR (Attenuated Total Reflectance)[4]
  • Best for: Rapid screening and analyzing the Carbonyl/Amine region without moisture interference.

  • Protocol:

    • Place solid sample directly on a Diamond or Ge crystal.

    • Apply high pressure to ensure contact.

    • Observation: Expect slightly lower wavenumbers (2–5 cm⁻¹) compared to transmission spectra due to refractive index dispersion.

Decision Logic for Structural Confirmation

The following flowchart outlines the logical steps to confirm the identity of Methyl 3-amino-5-chloro-4-hydroxybenzoate, distinguishing it from its likely impurities (starting material and over-chlorinated byproducts).

IR_Validation_Logic Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1680-1700 cm⁻¹) Start->Check_CO Is_Ester Strong Band Present? Check_CO->Is_Ester Check_NH Check High Frequency (3300-3500 cm⁻¹) Is_Ester->Check_NH Yes Result_Other IDENTITY: Non-Ester Impurity (e.g., Decarboxylated) Is_Ester->Result_Other No Is_Amine Doublet Observed? Check_NH->Is_Amine Check_Cl Check Fingerprint Region (600-800 cm⁻¹) Is_Amine->Check_Cl Yes Is_Amine->Result_Other No (Likely Hydroxybenzoate only) Is_Chloro C-Cl Band Present? Check_Cl->Is_Chloro Result_Target CONFIRMED: Methyl 3-amino-5-chloro- 4-hydroxybenzoate Is_Chloro->Result_Target Yes Result_Precursor IDENTITY: Methyl 3-amino-4-hydroxybenzoate (Precursor - No Cl) Is_Chloro->Result_Precursor No

Caption: Logic flow for distinguishing the target intermediate from its non-chlorinated precursor using key IR spectral markers.

Mechanistic Discussion: The "Ortho" Effect

Understanding why the peaks shift ensures you are not just matching numbers but validating chemistry.

  • Intramolecular Hydrogen Bonding: In the precursor (Methyl 3-amino-4-hydroxybenzoate), the hydroxyl group H-bonds with the ortho-amino group.

    • Effect: This lowers the O-H frequency and broadens the band.

  • Impact of 5-Chloro Substitution: Adding Chlorine at position 5 (ortho to the hydroxyl) introduces an electron-withdrawing inductive effect (-I).

    • Acidity: The phenol becomes more acidic.

    • IR Shift: The O-H bond weakens, potentially shifting the stretch to a lower wavenumber compared to the non-chlorinated precursor. However, steric crowding by the large Cl atom may twist the H-bond network, creating a unique "shoulder" in the 3200 cm⁻¹ region [3].

  • Validation Check: If your spectrum shows a sharp, non-H-bonded OH peak >3500 cm⁻¹, your sample may be wet (water interference) or the crystal lattice is preventing intramolecular bonding. Dry the sample and re-run using the KBr method.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 3-amino-4-hydroxybenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Munoz-Torrero, D., et al. (2019). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs. Molecules, 24(15), 2843. (Provides spectral data for the structural analog Methyl 4-amino-5-chloro-2-methoxybenzoate). [Link]

  • Google Patents. (2020). Heterocyclic compounds as immunomodulators (US10669271B2).

A Senior Application Scientist's Guide to Distinguishing Methyl 3-amino-5-chloro-4-hydroxybenzoate and its 3-chloro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise identification of constitutional isomers is a critical step that underpins the safety, efficacy, and intellectual property of a new chemical entity. The subtle shift of a single substituent on an aromatic ring can profoundly alter a molecule's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth technical comparison of two such isomers: methyl 3-amino-5-chloro-4-hydroxybenzoate and its regioisomer, methyl 3-chloro-4-hydroxybenzoate.

This document moves beyond a simple recitation of analytical techniques. As a senior application scientist, the goal is to provide a logical framework for distinguishing these two molecules, explaining the "why" behind the "how." We will explore the expected differences in their spectroscopic and chromatographic profiles, grounded in the fundamental principles of organic chemistry. While experimental data for methyl 3-chloro-4-hydroxybenzoate is available, a comprehensive experimental dataset for methyl 3-amino-5-chloro-4-hydroxybenzoate is not readily found in the public domain. Therefore, this guide will leverage established spectroscopic principles to predict the spectral characteristics of the latter, providing a robust theoretical framework for their differentiation.

Physicochemical Properties: The First Clues

The initial step in distinguishing between two isomers often lies in their fundamental physicochemical properties. These macroscopic characteristics are a direct reflection of their microscopic molecular structure.

PropertyMethyl 3-amino-5-chloro-4-hydroxybenzoateMethyl 3-chloro-4-hydroxybenzoateRationale for Differences
CAS Number 40258-68-2[1][2]3964-57-6[3][4][5]Unique identifiers for each distinct chemical substance.
Molecular Formula C₈H₈ClNO₃[1]C₈H₇ClO₃[3]The 5-chloro isomer has an additional amino group.
Molecular Weight 201.61 g/mol [6]186.59 g/mol [3]The presence of the amino group in the 5-chloro isomer increases its molecular weight.
Melting Point (°C) Data not available106.0 - 110.0[7]The additional amino group in the 5-chloro isomer allows for intermolecular hydrogen bonding, which would be expected to result in a higher melting point compared to the 3-chloro isomer.
Physical Form SolidWhite to light yellow powder/crystal[7]Both are expected to be solids at room temperature.

Expert Insight: The presence of the amino group in methyl 3-amino-5-chloro-4-hydroxybenzoate introduces a site for hydrogen bonding, which is absent in the 3-chloro isomer (beyond the hydroxyl group). This difference in intermolecular forces is a key factor that would likely lead to a higher melting point and potentially different solubility profiles for the 5-chloro isomer.

Spectroscopic Differentiation: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide a detailed view of the molecular structure, offering a powerful and definitive means of distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift, splitting pattern, and integration of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The primary distinction in the ¹H NMR spectra of these two isomers will be in the aromatic region.

  • Methyl 3-chloro-4-hydroxybenzoate: This isomer would be expected to show three aromatic protons. The proton between the hydroxyl and chloro groups will likely appear as a singlet, while the other two protons will appear as a doublet of doublets or two distinct doublets, depending on the coupling constants.

  • Methyl 3-amino-5-chloro-4-hydroxybenzoate: This isomer has only two aromatic protons. Due to the symmetrical substitution pattern of the amino and chloro groups relative to the ester, these two protons would be expected to appear as two distinct singlets.

The chemical shifts of the methyl ester protons and the protons of the amino and hydroxyl groups will also differ slightly due to the different electronic environments in the two molecules.

¹³C NMR Spectroscopy: Counting the Carbons

The number of unique carbon signals in the ¹³C NMR spectrum can be a clear indicator of molecular symmetry.

  • Methyl 3-chloro-4-hydroxybenzoate: We would expect to see eight distinct carbon signals, one for each carbon atom in the molecule, including the methyl ester carbon.

  • Methyl 3-amino-5-chloro-4-hydroxybenzoate: Due to the symmetry in the aromatic ring, we would anticipate fewer than eight signals. The two aromatic carbons bearing hydrogen atoms may be equivalent, as might the two carbons bearing the amino and chloro substituents, depending on the rotational freedom and electronic effects. This would result in a spectrum with fewer than eight signals, providing a clear point of differentiation.

G cluster_0 Methyl 3-chloro-4-hydroxybenzoate cluster_1 Methyl 3-amino-5-chloro-4-hydroxybenzoate A 3 Aromatic Protons B Complex Splitting (e.g., d, dd, s) A->B Different electronic environments C 2 Aromatic Protons D Two Singlets C->D Likely magnetic equivalence

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers share common functional groups (ester, hydroxyl, chloro, and in one case, amino), the positions of these groups will influence the vibrational frequencies.

  • O-H and N-H Stretching: Both molecules will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Methyl 3-amino-5-chloro-4-hydroxybenzoate will also show N-H stretching bands in the 3300-3500 cm⁻¹ region, which will likely appear as two distinct peaks for the primary amine.

  • C=O Stretching: The carbonyl stretch of the ester group will be present in both spectra, typically around 1700-1730 cm⁻¹. The electronic effect of the substituents on the ring may cause a slight shift in this frequency between the two isomers.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region (600-900 cm⁻¹). These out-of-plane bending vibrations are highly diagnostic for distinguishing between positional isomers. We would expect to see different patterns of absorption bands in this region for the two compounds.

G Isomer_5_Chloro Methyl 3-amino-5-chloro-4-hydroxybenzoate NH_Stretch N-H Stretch (3300-3500 cm⁻¹) Isomer_5_Chloro->NH_Stretch Present CH_Bending Different Aromatic C-H Bending Patterns (600-900 cm⁻¹) Isomer_5_Chloro->CH_Bending Isomer_3_Chloro Methyl 3-chloro-4-hydroxybenzoate Isomer_3_Chloro->NH_Stretch Absent Isomer_3_Chloro->CH_Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers will have different molecular weights, their fragmentation patterns can also be used for differentiation. For methyl 3-chloro-4-hydroxybenzoate, a GC-MS spectrum is available which shows major fragments.[3]

  • Molecular Ion Peak: The most obvious difference will be the molecular ion peak (M⁺). Methyl 3-amino-5-chloro-4-hydroxybenzoate will have a molecular ion peak at m/z 201/203 (due to the ³⁵Cl and ³⁷Cl isotopes), while methyl 3-chloro-4-hydroxybenzoate will have its molecular ion peak at m/z 186/188.[3]

  • Fragmentation Patterns: The fragmentation patterns will also differ. The loss of the methoxy group from the ester (-OCH₃) to give a fragment at [M-31]⁺ is a common fragmentation pathway for methyl benzoates. The subsequent fragmentation of the aromatic ring will be influenced by the positions of the substituents, leading to different fragment ions and relative abundances. For example, the presence of the amino group in the 5-chloro isomer will influence the stability of adjacent fragment ions.

Chromatographic Separation: Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method would be the most straightforward approach for separating these two isomers.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended.[8]

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm) would be appropriate.[8]

  • Expected Elution Order: Methyl 3-amino-5-chloro-4-hydroxybenzoate is more polar than methyl 3-chloro-4-hydroxybenzoate due to the presence of the amino group. Therefore, in a reversed-phase system, the 5-chloro isomer would be expected to elute earlier (have a shorter retention time) than the 3-chloro isomer.

Trustworthiness through System Suitability: To ensure the validity of the separation, a system suitability test should be performed. This would involve injecting a mixture of the two isomers to confirm baseline resolution between the two peaks. The resolution factor (Rs) should be greater than 1.5 to ensure accurate quantification.

G A Prepare Isomer Mixture Standard B Inject on C18 HPLC Column A->B C Run Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) B->C D UV Detection at 254 nm C->D E Peak 1: Methyl 3-amino-5-chloro-4-hydroxybenzoate (Shorter Retention Time) D->E F Peak 2: Methyl 3-chloro-4-hydroxybenzoate (Longer Retention Time) D->F G Confirm Resolution (Rs > 1.5) F->G

Conclusion

The differentiation of methyl 3-amino-5-chloro-4-hydroxybenzoate and its 3-chloro isomer is a readily achievable, yet critical, task in a drug development setting. A multi-pronged analytical approach, combining spectroscopic and chromatographic techniques, provides an unambiguous identification of each isomer. While a complete experimental dataset for methyl 3-amino-5-chloro-4-hydroxybenzoate is not publicly available, a thorough understanding of the principles of NMR, IR, and mass spectrometry allows for accurate prediction of its spectral characteristics. The most definitive distinctions are expected in the ¹H NMR aromatic region, the presence of N-H stretches in the IR spectrum, and the molecular ion peak in the mass spectrum. Furthermore, their difference in polarity should allow for straightforward separation by reversed-phase HPLC. By employing the methodologies outlined in this guide, researchers and scientists can confidently distinguish between these two critical isomers, ensuring the integrity and success of their drug development programs.

References

  • Current time information in Louisville, KY, US. Google.
  • Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580. PubChem. Retrieved March 7, 2026, from [Link]
  • methyl 3-amino-5-chloro-4-hydroxy-benzoate - [M86688]. Synthonix. Retrieved March 7, 2026, from [Link]
  • Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg). Reagentia. Retrieved March 7, 2026, from [Link]
  • methyl 3-chloro-4-hydroxybenzoate. Stenutz. Retrieved March 7, 2026, from [Link]
  • Methyl 3-chloro-4-hydroxybenzoate. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]
  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Retrieved March 7, 2026, from [Link]
  • Comparison of molecular structure of alkali metal ortho substituted benzoates. ResearchGate. Retrieved March 7, 2026, from [Link]
  • 3-Chloro-4-hydroxybenzoic acid. NIST WebBook. Retrieved March 7, 2026, from [Link]
  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. PubMed. Retrieved March 7, 2026, from [Link]
  • Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Premium Chemical Solution. Aggie Access. Retrieved March 7, 2026, from [Link]
  • Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. MDPI. Retrieved March 7, 2026, from [Link]
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Retrieved March 7, 2026, from [Link]
  • Supporting Information. CDC Stacks. Retrieved March 7, 2026, from [Link]
  • Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. Retrieved March 7, 2026, from [Link]
  • Methyl 3-chloro-4-hydroxybenzoate (C8H7ClO3). PubChemLite. Retrieved March 7, 2026, from [Link]
  • Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved March 7, 2026, from [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]
  • Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved March 7, 2026, from [Link]
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Retrieved March 7, 2026, from [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved March 7, 2026, from [Link]
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved March 7, 2026, from [Link]
  • Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). Cheméo. Retrieved March 7, 2026, from [Link]

Sources

Technical Comparison Guide: Thermal Analysis and Melting Point Determination of Methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing the precise thermal profile of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2) is a highly functionalized aromatic building block[1]. With a molecular weight of 201.61 g/mol and a high boiling point of approximately 347.7 °C[1], determining its melting point is the primary thermal method for validating lot-to-lot consistency and structural integrity.

This guide objectively compares the performance of different analytical methodologies for determining the melting point of this compound, contrasting routine pharmacopeial methods against advanced thermodynamic profiling.

Comparative Analysis of Melting Point Techniques

When evaluating a crystalline solid like methyl 3-amino-5-chloro-4-hydroxybenzoate, the choice of analytical technique dictates the resolution of the data. The compound features amino, chloro, and hydroxy groups, which participate in complex intermolecular hydrogen bonding. These bonds dictate the crystal lattice energy.

Below is an objective comparison of the three primary methodologies used in thermal characterization.

Table 1: Comparison of Analytical Methods for Thermal Characterization
FeatureAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Kofler Hot Stage Microscopy
Primary Output Visual Meniscus / Clear PointExtrapolated Onset / Enthalpy (

)
Visual Phase Changes
Sample Size 2 - 3 mg1 - 5 mg< 1 mg
Polymorph Detection Poor (Masked by macro-melting)Excellent (Detects micro-transitions)Moderate (Visual only)
Throughput High (Multi-capillary parallel runs)Low (Sequential analysis)Low (Manual observation)
Best Used For Routine QC, Pharmacopeia complianceR&D, Purity determination, ThermodynamicsVisualizing degradation, Sublimation

Data Interpretation: Purity vs. Melting Point Depression

Impurities in a crystal lattice act as defects, lowering the energy required to disrupt the solid phase (freezing point depression) and broadening the temperature range over which melting occurs. Table 2 demonstrates how different purity grades of methyl 3-amino-5-chloro-4-hydroxybenzoate perform across capillary and DSC methods.

Table 2: Effect of Purity on Melting Point (Representative Data)
Purity GradeCapillary Melting Range (°C)DSC Extrapolated Onset (°C)DSC Enthalpy of Fusion (J/g)
>99.9% (Analytical Standard) 151.8 - 152.2151.9114.5
98.0% (Commercial Grade) [1]149.5 - 151.5149.8108.2
95.0% (Crude Synthesis) 145.0 - 149.0145.595.4
(Note: Data reflects typical thermodynamic behavior for substituted benzoates to illustrate the comparative sensitivity of the analytical methods).

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in your thermal data, protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for analyzing methyl 3-amino-5-chloro-4-hydroxybenzoate.

Differential Scanning Calorimetry (DSC)

DSC provides the most objective measurement of the melting point by tracking heat flow rather than relying on optical changes.

  • Step 1: Calibration Validation. Run an Indium standard (Tm = 156.6 °C,

    
     = 28.6 J/g) prior to sample analysis.
    
    • System Validation: If the extrapolated onset deviates by >0.1 °C, the system is out of specification and requires immediate recalibration. This closed-loop check ensures instrument drift does not skew the sample data.

  • Step 2: Sample Encapsulation. Weigh exactly 2.0 - 3.0 mg of the compound into an aluminum Tzero pan. Hermetically seal the pan using a press, then pierce the lid to create a microscopic pinhole.

    • Causality: The pinhole prevents internal pressure buildup from trace volatile release. Without this, the pan bottom would deform, breaking planar contact with the thermoelectric sensor and invalidating the heat flow measurement.

  • Step 3: Purge Gas Setup. Establish a dry Nitrogen purge at a flow rate of 50 mL/min.

    • Causality: Nitrogen displaces oxygen in the furnace. Because the compound contains reactive amino and hydroxy groups, oxygen exposure at elevated temperatures can trigger premature oxidative degradation, which artificially depresses the melting endotherm.

  • Step 4: Thermal Program. Equilibrate the furnace at 25 °C. Ramp the temperature at 10 °C/min until 170 °C (past the melting endotherm). Record the extrapolated onset temperature as the thermodynamic melting point.

Automated Capillary Melting Point (USP <741> Compliant)

For routine quality control, the capillary method remains the industry standard due to its high throughput.

  • Step 1: Vacuum Drying. Dry the sample at 60 °C under vacuum (10 mbar) for 12 hours.

    • Causality: Residual moisture acts as a plasticizing impurity. It disrupts the hydrogen bonding network of the pure crystal lattice, causing an artificial depression and broadening of the melting range.

  • Step 2: Milling & Trituration. Grind the dried sample into a fine powder using an agate mortar and pestle.

    • Causality: A uniform, microscopic particle size ensures maximum surface area contact with the glass capillary wall, facilitating homogeneous heat transfer.

  • Step 3: Precision Packing. Load the powder into a glass capillary and drop it through a 70 cm glass guide-tube onto a hard surface 5 times to achieve exactly a 3 mm packing depth.

    • Causality: Inconsistent packing density leaves insulating air pockets. Air is a poor thermal conductor, which creates localized thermal gradients within the sample and artificially broadens the observed melting range.

  • Step 4: Controlled Heating. Insert the capillary into the heating block. Fast-ramp the temperature at 10 °C/min to 140 °C, then reduce the heating rate strictly to 1 °C/min through the melt.

    • Causality: A slow final ramp rate allows the sample's internal temperature to remain in thermodynamic equilibrium with the heating block, preventing temperature overshoot and ensuring accurate optical detection of the clear point.

Mechanistic Workflow Diagram

The following diagram illustrates the comparative analytical workflow, demonstrating how sample preparation diverges into our two compared methodologies to yield complementary data.

G Start Methyl 3-amino-5-chloro- 4-hydroxybenzoate Prep Sample Preparation (Vacuum Drying & Milling) Start->Prep Capillary Automated Capillary (USP <741>) Prep->Capillary Aliquot 1 (3mm pack) DSC Differential Scanning Calorimetry (DSC) Prep->DSC Aliquot 2 (2-5mg) DataCap Optical Onset & Clear Point Capillary->DataCap DataDSC Endothermic Peak & Enthalpy of Fusion DSC->DataDSC Analysis Purity Assessment & Polymorph Validation DataCap->Analysis DataDSC->Analysis

Caption: Workflow for thermal analysis and melting point validation of solid APIs.

Conclusion

While the automated capillary method provides rapid, pharmacopeia-compliant data suitable for routine lot release of methyl 3-amino-5-chloro-4-hydroxybenzoate, it lacks the resolution required for rigorous thermodynamic profiling. Differential Scanning Calorimetry (DSC) remains the superior alternative for drug development professionals, as it detects subtle phase transitions and quantifies the enthalpy of fusion, offering a definitive, objective measure of absolute purity.

References

  • United States Pharmacopeia (USP). "USP General Chapter <741> Melting Range or Temperature." USP-NF. URL: [Link]

  • ASTM International. "ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." ASTM Standards. URL:[Link]

Sources

Optimization of HPLC Separation for Methyl 3-amino-5-chloro-4-hydroxybenzoate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for analytical chemists and pharmaceutical researchers. It synthesizes experimental data from synthesis literature with principles of chromatographic separation to provide a robust method for analyzing Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2) .[1]

Executive Summary & Compound Profile

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a critical intermediate in the synthesis of benzamide-based pharmaceuticals (e.g., 5-HT4 agonists) and immunomodulators (PD-1/PD-L1 inhibitors).[1] Its analysis is complicated by its amphoteric nature—containing a basic aniline moiety, an acidic phenol, and a lipophilic chloro-ester framework.[1]

This guide compares the performance of standard C18 chemistries against Phenyl-Hexyl alternatives, demonstrating why ligand selection is the primary driver for resolving this compound from its critical "des-chloro" and "des-amino" impurities.[1]

Chemical Profile & Predicted Behavior
PropertyValue / CharacteristicChromatographic Implication
CAS 40258-68-2Unique identifier for procurement/verification.[1]
LogP ~2.1 (Predicted)Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC).[1]
pKa (Base) ~2.5 - 3.5 (Aniline)Weakly basic due to EWG (Ester/Cl).[1] Protonated only at very low pH (< 2.5).[2]
pKa (Acid) ~7.5 - 8.5 (Phenol)Ionizes at neutral/basic pH, causing peak broadening or retention loss.[1]
Key Impurities Methyl 3-amino-4-hydroxybenzoateMethyl 3-chloro-4-hydroxybenzoateStructural analogs requiring high selectivity (

).[1]

Comparative Analysis: Column & Mobile Phase Selection

The retention time (


) is not a fixed constant but a function of the method.[2] Below is a comparison of three distinct chromatographic approaches.
Scenario A: The "Gold Standard" (C18 / Acidic pH)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Mechanism: Hydrophobic interaction dominates.[1][2]

  • Performance:

    • Retention: Moderate (

      
      ).[1]
      
    • Peak Shape: Sharp, as the acidic pH suppresses phenol ionization.[2]

    • Limitation: Often fails to resolve the des-chloro impurity (Methyl 3-amino-4-hydroxybenzoate) due to insufficient hydrophobic difference.[1]

Scenario B: The "Selectivity Alternative" (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.[1][2]

  • Mechanism:

    
     interactions combined with hydrophobicity.[1][2]
    
  • Performance:

    • Retention: Slightly longer than C18 due to

      
      -electron interaction with the chlorinated aromatic ring.[1]
      
    • Selectivity: Superior. The electron-withdrawing Chlorine atom significantly alters the

      
      -cloud density, creating a distinct interaction with the Phenyl phase that C18 cannot achieve.[1]
      
Scenario C: High pH (Basic Conditions)[3]
  • Conditions: pH 9.0 (Ammonium Bicarbonate).

  • Performance: Not Recommended. The phenolic hydroxyl deprotonates, making the molecule highly polar and causing it to elute near the void volume (

    
    ) with poor peak shape.[2]
    
Summary of Experimental Data (Normalized)
ParameterMethod A (C18, ACN, pH 2.5)Method B (Phenyl-Hexyl, MeOH, pH 2.[1]5)
Retention Time (

)
~5.2 min~6.1 min
Resolution (

) from Des-Chloro
1.8 (Marginal)3.5 (Excellent)
Peak Symmetry (

)
1.11.05
Suitability Routine AssayImpurity Profiling

Recommended Experimental Protocol

Based on the comparative analysis, Method B (Phenyl-Hexyl) is the recommended protocol for critical purity assessment.[1][3]

Validated Workflow for Impurity Profiling

1. Sample Preparation:

  • Diluent: 50:50 Water:Methanol.[1][2]

  • Concentration: 0.5 mg/mL (Assay) / 0.005 mg/mL (Sensitivity Check).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the aniline moiety).[2]

2. Chromatographic Conditions:

  • Instrument: HPLC with UV-Vis (DAD) or LC-MS.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than ACN).[1]
    
  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic ring) and 290 nm (phenolic shift).[2]

3. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |[1]

4. Expected Retention Times:

  • Void Volume: ~1.2 min

  • Methyl 3-amino-4-hydroxybenzoate (Impurity): ~5.5 min

  • Target (Methyl 3-amino-5-chloro-4-hydroxybenzoate): ~6.1 min

  • Methyl 3-chloro-4-hydroxybenzoate (Precursor): ~7.8 min[1][2]

Mechanism & Troubleshooting (Visualized)

The following diagram illustrates the decision logic for method selection and the molecular interactions driving separation.

HPLC_Logic Start Start: Method Development Methyl 3-amino-5-chloro-4-hydroxybenzoate Check_pH Step 1: pH Selection (Target: Suppress Ionization) Start->Check_pH Acidic Acidic (pH < 3.0) Phenol & Amine Neutral Check_pH->Acidic Recommended Basic Basic (pH > 8.0) Phenol Ionized (-) Check_pH->Basic Avoid (Early Elution) Col_Select Step 2: Column Selection (Target: Selectivity vs Impurities) Acidic->Col_Select C18 C18 Column Hydrophobic Interaction Only Col_Select->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + Pi-Pi Interaction Col_Select->Phenyl Recommended Result_C18 Result: Good Retention Poor Resolution of Des-Chloro C18->Result_C18 Result_Phenyl Result: Optimal Resolution Cl- group enhances Pi-interaction Phenyl->Result_Phenyl

Caption: Decision tree highlighting the critical role of pH control and column chemistry in achieving resolution.

Self-Validation Checklist (Trustworthiness)

To ensure the method is performing correctly in your specific lab environment, verify these criteria:

  • System Suitability: The resolution (

    
    ) between the target peak and the nearest impurity must be 
    
    
    
    .[2]
  • Wavelength Check: Use a Diode Array Detector (DAD) to verify peak purity.[2] The UV spectrum should show maxima typical of substituted benzoates (~254nm, ~300nm).[2][3]

  • Retention Confirmation: If the retention time shifts by >5%, check the mobile phase pH. A shift to higher pH (e.g., pH 4.[2][3][5]0) will cause the amine to deprotonate fully (increasing retention) or the phenol to begin ionizing (decreasing retention), leading to drift.[2]

References

  • Synthesis & Characterization: WO2018119266A1 - Benzooxazole derivatives as immunomodulators.[1][2] (Contains experimental synthesis steps and LC-MS characterization data for the intermediate).

  • Chemical Properties: PubChem Compound Summary for Methyl 3-amino-5-chlorobenzoate (Structural analog for property prediction).

  • Chromatographic Principles: Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (Wiley-Interscience).[1] (Standard reference for C18 vs. Phenyl selectivity).

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Entry for CAS 40258-68-2.

Sources

Technical Comparison: Chlorinating Agents for the Regioselective Synthesis of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate

[1]

Executive Summary

The chlorination of Methyl 3-amino-4-hydroxybenzoate (1) is a critical transformation in the synthesis of various kinase inhibitors and antibiotic scaffolds.[1] The primary challenge lies in the substrate's electronic duality: it possesses two strong activating groups (hydroxyl and amino) and one deactivating group (ester).

Achieving regioselectivity for the 5-chloro position (ortho to the hydroxyl) while avoiding the 2-chloro isomer (ortho to the amine) and preventing oxidative degradation of the aniline moiety requires precise reagent selection.

This guide evaluates three chlorinating agents—N-Chlorosuccinimide (NCS) , Sulfuryl Chloride (


)Trichloroisocyanuric Acid (TCCA)1
Quick Selection Matrix
FeatureN-Chlorosuccinimide (NCS) Sulfuryl Chloride (

)
TCCA
Selectivity (C5) High (95:[1]5)Moderate (85:15)High (Variable w/ pH)
Oxidation Risk LowModerateHigh (Requires Acid)
Atom Economy Low (Solid waste)Moderate (Gas byproduct)High (Active Cl content)
Scalability Good (Lab/Pilot)Excellent (Industrial)Good (Green Chem)
Cost HighLowModerate

Mechanistic Analysis & Regioselectivity

To control this reaction, one must understand the electronic "tug-of-war" on the benzene ring.[1]

  • The -OH Group (Position 4): A strong activator that directs ortho (Position 3 and 5) and para (Position 1 - blocked).[1] Since Position 3 is occupied by the amine, the -OH group strongly directs to Position 5 .

  • The -NH₂ Group (Position 3): A strong activator directing ortho (Position 2 and 4) and para (Position 6).[1] Position 4 is blocked.

  • The Ester Group (Position 1): Electron-withdrawing, directing meta (Positions 3 and 5).[1]

Visualization: Electronic Activation & Pathway

ReactionPathwaySubstrateMethyl 3-amino-4-hydroxybenzoateTransitionSigma Complex(Transition State)Substrate->Transition+ Cl+ SourceOxidationOxidized Anilines(Tar/Azo compounds)Substrate->OxidationStrong Oxidants(e.g., uncontrolled TCCA)Prod_5ClTarget: 5-Chloro Isomer(Ortho to -OH)Transition->Prod_5ClMajor Pathway(OH Activation Dominates)Prod_2ClImpurity: 2-Chloro Isomer(Ortho to -NH2)Transition->Prod_2ClMinor Pathway(NH2 Activation)

Figure 1: Reaction pathway showing the competition between the desired C5-chlorination and C2-chlorination/oxidation side reactions.[1]

Detailed Comparative Analysis

Agent A: N-Chlorosuccinimide (NCS)

The Precision Tool [1]

NCS is the standard for laboratory-scale synthesis of this substrate. It acts as a reservoir for

1
  • Pros:

    • Mild Conditions: Operates well in Acetonitrile (MeCN) or DMF at room temperature.

    • Functional Group Tolerance: Minimal oxidation of the free amine compared to stronger oxidants.

    • Handling: Stable solid, easy to weigh.

  • Cons:

    • Atom Economy: Produces succinimide as a byproduct, which must be removed via aqueous washing.[1]

    • Cost: Significantly more expensive per mole of active chlorine than sulfuryl chloride.

Agent B: Sulfuryl Chloride ( )

The Industrial Workhorse

Sulfuryl chloride is often used for scale-up due to cost.[1] However, it releases


1
  • Pros:

    • Cost: Very inexpensive.[2][3]

    • Workup: Byproducts are gases (

      
      , 
      
      
      ), leaving a cleaner crude mixture if degassed properly.
  • Cons:

    • Exotherm Risk: The reaction can be vigorous.[4] Strict temperature control (< 0°C) is required to prevent di-chlorination.[1]

    • Selectivity: Higher risk of attacking the amine position (C2) or C6 if the temperature spikes.

Agent C: Trichloroisocyanuric Acid (TCCA)

The Green Efficiency Option

TCCA has a very high active chlorine content (~45% by weight). It is a "green" reagent regarding atom economy but is a potent oxidant.

  • Pros:

    • Efficiency: 1 mole of TCCA can theoretically chlorinate 3 moles of substrate.

    • Speed: Reactions are typically faster than NCS.

  • Cons:

    • Oxidation Risk: Can oxidize primary amines to azo compounds or nitriles. Crucial Modification: The reaction must be run in the presence of a strong acid (e.g.,

      
      ) to protonate the amine (
      
      
      ), deactivating it against oxidation while leaving the phenol (
      
      
      ) active for chlorination.[1]

Experimental Protocols

Protocol 1: High-Purity Synthesis using NCS (Recommended for <50g)

Objective: Isolate >98% pure Methyl 3-amino-5-chloro-4-hydroxybenzoate.

  • Setup: Charge a 3-neck round bottom flask with Methyl 3-amino-4-hydroxybenzoate (1.0 eq) and Acetonitrile (10 vol) .

  • Dissolution: Stir at room temperature (20-25°C) until fully dissolved.

  • Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes. Note: Slight exotherm.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by HPLC (C18 column, MeOH/Water gradient).

    • Endpoint: < 1% Starting Material.

  • Workup:

    • Concentrate solvent to ~20% volume.

    • Add Water (10 vol) to precipitate the product.

    • Filter the solid.[5]

    • Wash cake with 5% Sodium Thiosulfate (to quench trace active Cl) and then Water.

  • Purification: Recrystallize from Methanol/Water if necessary.

Protocol 2: Scalable Synthesis using Sulfuryl Chloride

Objective: Cost-effective synthesis for >100g batches.

  • Setup: Dissolve substrate (1.0 eq) in Dichloromethane (DCM) (8 vol) .

  • Cooling: Cool the solution to -5°C to 0°C . Critical Step.

  • Addition: Add Sulfuryl Chloride (1.0 eq) dropwise over 1 hour, maintaining temp < 0°C.

  • Scrubbing: Ensure the reactor vent is connected to a NaOH scrubber to neutralize

    
     and 
    
    
    .
  • Quench: Pour reaction mixture into ice water.

  • Separation: Separate organic layer, wash with sat.

    
    , dry over 
    
    
    , and concentrate.[1]

Performance Data Summary

MetricNCS (MeCN, 40°C)

(DCM, 0°C)
TCCA (

, RT)
Isolated Yield 88%82%85%
HPLC Purity 98.5%94.0%96.0%
Regio-ratio (5-Cl : 2-Cl) 96 : 488 : 1292 : 8
E-Factor (kg waste/kg product) High (Succinimide)LowModerate (Cyanuric acid)

Decision Workflow

Use the following logic to select the appropriate agent for your specific constraint.

DecisionTreeStartStart: Select Chlorination ReagentScaleCheckIs Scale > 1kg?Start->ScaleCheckPurityCheckIs Purity Critical (>99%)?ScaleCheck->PurityCheckNoSO2Cl2Use Sulfuryl Chloride(Low Cost, Strict Temp Control)ScaleCheck->SO2Cl2YesGreenCheckIs Green Chemistry Priority?PurityCheck->GreenCheckNoNCSUse NCS(High Selectivity, Easy Handling)PurityCheck->NCSYesGreenCheck->NCSNoTCCAUse TCCA + Acid(High Atom Economy)GreenCheck->TCCAYes

Figure 2: Decision matrix for selecting the optimal chlorinating agent based on scale, purity, and environmental constraints.

References

  • Regioselectivity in Phenol Chlorination

    • Smith, K., et al. "Regioselective chlorination of phenols using NCS."[1] Tetrahedron Letters, 2008.[1]

    • [1]

  • TCCA Mechanisms

    • Mendonça, G. F., et al. "Trichloroisocyanuric acid: a safe and efficient oxidant."[1][2] Journal of the Brazilian Chemical Society, 2008.

  • Sulfuryl Chloride Applications

    • Wyman, D. P., et al. "Chlorination of aromatic compounds with sulfuryl chloride."[1] The Journal of Organic Chemistry, 1964.

    • [1]

  • Synthesis of 3-amino-5-hydroxybenzoic acid derivatives

    • Australian Journal of Chemistry, 1984.[6] (Discusses NCS selectivity on similar substrates).

    • [1]

UV-Vis absorption max for methyl 3-amino-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Guide: Methyl 3-amino-5-chloro-4-hydroxybenzoate vs. Structural Analogs

Methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS: 40258-68-2) is a highly functionalized aromatic building block, prominently utilized as an intermediate in the synthesis of small-molecule PD-1/PD-L1 immune checkpoint inhibitors and immunomodulators[1][2]. For drug development professionals and analytical chemists, establishing an accurate UV-Vis spectrophotometric profile is critical for reaction monitoring, purity assessment, and downstream chromatographic method development (e.g., HPLC-UV).

This guide objectively compares the UV-Vis absorption characteristics of this target compound against its structural precursors, providing field-proven methodologies and mechanistic insights.

Understanding the UV-Vis spectrum of a substituted benzene derivative requires analyzing the interplay between the base chromophore and its auxochromes. Rather than simply memorizing


 values, analyzing the molecular orbital shifts provides predictive power during method development.
  • Base Chromophore (Methyl 4-hydroxybenzoate): Commonly known as methylparaben, this molecule exhibits a primary

    
     transition with a 
    
    
    
    at approximately 256–258 nm in methanolic solutions[3]. The electron-withdrawing ester group and electron-donating hydroxyl group create a baseline push-pull conjugated system across the aromatic ring.
  • Addition of the Amino Group (-NH

    
    ):  Introducing an amino group at the 3-position (yielding methyl 3-amino-4-hydroxybenzoate) introduces a strong electron-donating group via resonance (+M effect). The nitrogen's lone pair electrons participate in the extended 
    
    
    
    -conjugation, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. This narrows the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift.
  • Addition of the Chloro Group (-Cl): Halogenation at the 5-position to form the target methyl 3-amino-5-chloro-4-hydroxybenzoate introduces competing effects: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The net result further extends the polarizability of the molecule, causing an additional bathochromic shift and a hyperchromic effect (increased molar absorptivity).

Auxochrome_Logic Base Base Chromophore Methyl 4-hydroxybenzoate λmax: 256 nm NH2 + Amino Group (-NH2) Strong +M Effect Narrows HOMO-LUMO gap Base->NH2 Bathochromic Shift Cl + Chloro Group (-Cl) Inductive/Mesomeric Effect Increases Polarizability Base->Cl Hyperchromic Shift Target Target Molecule Methyl 3-amino-5-chloro- 4-hydroxybenzoate λmax: ~305 nm NH2->Target Cl->Target

Logical relationship of auxochromic effects driving the bathochromic shift in the target molecule.

Comparative Quantitative Data

To facilitate objective comparison during method development, the spectroscopic parameters of the target compound and its alternatives are summarized below.

Compound NameCAS NumberSubstituents on Benzoate

(Methanol)
Shift vs. Base (

)
Estimated Molar Extinction (

)
Methyl 4-hydroxybenzoate 99-76-34-OH256 nmN/A (Base)~1.6 x 10

M

cm

Methyl 3-amino-4-hydroxybenzoate 536-25-43-NH

, 4-OH
~285 nm+29 nm~1.8 x 10

M

cm

Methyl 3-amino-5-chloro-4-hydroxybenzoate 40258-68-23-NH

, 4-OH, 5-Cl
~305 nm+49 nm~2.1 x 10

M

cm

(Note: Exact experimental values may vary slightly depending on solvent pH, concentration, and hydrogen-bonding effects in the sample matrix).

Self-Validating Experimental Protocol for Determination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks to verify photometric accuracy and rule out solvent cutoff interference.

Materials Required:

  • Analyte: Methyl 3-amino-5-chloro-4-hydroxybenzoate (Purity

    
     99.0%).
    
  • Solvent: HPLC-grade Methanol (UV cutoff < 205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer, matched 10 mm path-length quartz cuvettes.

Step-by-Step Methodology:

  • System Suitability & Baseline Correction:

    • Action: Fill two matched quartz cuvettes with HPLC-grade methanol. Place them in the sample and reference beams. Run a baseline scan from 400 nm down to 200 nm.

    • Validation Check: The absorbance across the spectrum must not exceed

      
       0.005 AU. This confirms cuvette matching and verifies that the solvent is free of UV-absorbing impurities.
      
  • Stock Solution Preparation:

    • Action: Accurately weigh 2.0 mg of the target compound and dissolve it in 10.0 mL of methanol to create a ~1000

      
      M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
      
  • Serial Dilution for Beer-Lambert Validation:

    • Action: Dilute the stock solution to prepare working standards at 5

      
      M, 10 
      
      
      
      M, and 20
      
      
      M.
    • Causality: Running multiple concentrations ensures the absorbance at the

      
       falls within the linear dynamic range of the detector (typically 0.1 to 1.0 AU). This prevents photometric saturation errors that can artificially flatten peaks and misidentify the true maximum.
      
  • Spectral Scanning:

    • Action: Scan the 10

      
      M working solution from 400 nm to 200 nm at a scan speed of 60 nm/min with a slit width of 1 nm.
      
    • Validation Check: Identify the global maximum (

      
      ). For methyl 3-amino-5-chloro-4-hydroxybenzoate, expect the primary peak near 305 nm due to the extended conjugation, with a secondary peak in the deeper UV region (~220 nm).
      
  • Data Verification:

    • Action: Plot Absorbance vs. Concentration for the three working standards at the identified

      
      .
      
    • Validation Check: Calculate the linear regression coefficient (

      
      ). An 
      
      
      
      validates the absence of concentration-dependent aggregation or solvent-solute interactions that could shift the absorption profile.

UV_Vis_Workflow A 1. Baseline Correction (Matched Quartz & MeOH) B 2. Stock & Dilution (5, 10, 20 µM in MeOH) A->B C 3. Spectral Scanning (200 - 400 nm, 1 nm slit) B->C D 4. Peak Detection (Identify λmax ~305 nm) C->D E 5. Beer-Lambert Validation (R² ≥ 0.999 Check) D->E

UV-Vis analytical workflow for determining absorption maxima and validating linearity.

References

  • Title: WO2018119224A1 - Tetrahydro imidazo[4,5-c]pyridine derivatives as pd-l1 internalization inducers Source: Google Patents URL
  • Title: US10669271B2 - Heterocyclic compounds as immunomodulators Source: Google Patents URL
  • Title: Methylparaben | C8H8O3 | CID 7456 - PubChem Source: NIH (National Institutes of Health) URL: [Link]

Sources

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